CAY10509
Description
Properties
IUPAC Name |
methyl 7-[2-[4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35FO5S/c1-29-23(28)11-5-3-2-4-8-17-18(21(27)14-20(17)26)13-12-16(25)15-30-22-10-7-6-9-19(22)24/h6-7,9-10,16-18,20-21,25-27H,2-5,8,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWNDRIOPFNYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1C(CC(C1CCC(CSC2=CC=CC=C2F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693948 | |
| Record name | Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245699-47-1 | |
| Record name | Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Siege: A Technical Guide to the Mechanism of CAY10509, a Prostaglandin F2α Receptor Antagonist
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of CAY10509, a potent and selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document will focus on the well-established mechanism of FP receptor antagonism, using data from representative and extensively studied FP receptor antagonists to illustrate the core principles of action. The primary inhibitory characteristic of this compound is its ability to block the binding of the endogenous ligand PGF2α to the FP receptor, thereby preventing the initiation of downstream signaling cascades.
Core Mechanism: Competitive Antagonism of the FP Receptor
This compound functions as a competitive antagonist at the FP receptor.[1][2][] The FP receptor is a G protein-coupled receptor (GPCR) that, upon binding to its natural ligand PGF2α, primarily couples to the Gq alpha subunit of heterotrimeric G proteins. This initiates a canonical signaling pathway critical in numerous physiological and pathological processes.
The inhibitory action of this compound is quantified by its half-maximal inhibitory concentration (IC50), which for this compound has been reported to be approximately 30 nM.[1][2][] This value represents the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the FP receptor by 50% in a competitive binding assay.
Table 1: Inhibitory Potency of this compound
| Compound | Target | Assay Type | Potency (IC50) |
| This compound | FP Receptor | Competitive Binding | 30 nM |
The Prostaglandin F2α Signaling Pathway and its Inhibition
The binding of PGF2α to the FP receptor triggers a conformational change in the receptor, leading to the activation of its associated Gq protein. This activation initiates a well-defined signaling cascade, which is effectively blocked by this compound.
The Canonical Gq/Phospholipase C Pathway
Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
This cascade of events leads to various cellular responses, including smooth muscle contraction, cell proliferation, and inflammatory responses. This compound, by preventing the initial binding of PGF2α, abrogates the entirety of this downstream signaling.
Non-Canonical Signaling Pathways
In addition to the canonical Gq/PLC pathway, the FP receptor has been shown to couple to other G proteins, such as Gi and G12/G13, leading to the activation of alternative signaling pathways:
-
Gi Coupling: Can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway.
-
G12/G13 Coupling: Can activate Rho GTPases, influencing the actin cytoskeleton, cell adhesion, and migration.
By blocking the primary activation of the FP receptor, this compound is expected to inhibit these non-canonical pathways as well.
Diagram 1: PGF2α/FP Receptor Signaling and Point of Inhibition by this compound
Caption: Inhibition of the PGF2α signaling cascade by this compound.
Experimental Protocols for Characterizing FP Receptor Antagonism
The following sections describe generalized protocols for key experiments used to characterize the mechanism of action of FP receptor antagonists like this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) or IC50 of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) to each well.
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram 2: Experimental Workflow for a Competitive Binding Assay
Caption: Workflow for determining the inhibitory constant of this compound.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.
Methodology:
-
Cell Preparation:
-
Plate FP receptor-expressing cells in a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells to allow for de-esterification of the dye.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of the antagonist (this compound) and incubate for a short period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate the measurement of fluorescence intensity over time.
-
After establishing a baseline reading, inject a fixed concentration of the agonist (PGF2α) into each well.
-
Continue to measure the fluorescence intensity to record the calcium response.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced response as a function of the antagonist concentration.
-
Determine the IC50 of the antagonist for the functional response.
-
Conclusion
This compound is a potent antagonist of the prostaglandin F2α receptor. Its primary mechanism of action is the competitive inhibition of PGF2α binding to the FP receptor, thereby blocking the initiation of the canonical Gq/PLC signaling pathway and subsequent intracellular calcium mobilization. The characterization of its inhibitory activity relies on standard pharmacological assays, including competitive radioligand binding and functional calcium mobilization assays. The information presented in this guide provides a foundational understanding of the molecular mechanisms underlying the action of this compound and similar FP receptor antagonists, which is essential for their application in research and potential therapeutic development.
References
CAY10509: A Technical Guide to a Potent Prostaglandin F2α Analog for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CAY10509, a potent synthetic analog of prostaglandin F2α (PGF2α). This compound serves as a valuable tool for researchers investigating the physiological and pathological roles of the PGF2α/FP receptor system. This document outlines its biochemical properties, signaling pathways, and detailed experimental protocols for its use in research settings.
Core Compound Characteristics
This compound is distinguished by the presence of a thio-fluorobenzene substituent in its lower side chain, a modification of the parent PGF2α molecule.[1] This structural alteration contributes to its potent and selective interaction with the prostaglandin F2α receptor, more commonly known as the FP receptor.
Quantitative Data Summary
The primary reported quantitative metric for this compound is its half-maximal inhibitory concentration (IC50) for binding to the recombinant human FP receptor. This value provides a measure of its potency in displacing a radiolabeled ligand from the receptor.
| Parameter | Value | Receptor | Source |
| IC50 | ~30 nM | Recombinant Human FP Receptor | [1][2][3] |
Signaling Pathways of PGF2α and its Analogs
Activation of the FP receptor by agonists such as PGF2α and this compound initiates a cascade of intracellular signaling events. The FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G proteins. This initiates the canonical phospholipase C (PLC) pathway, leading to downstream cellular responses. Additionally, evidence suggests coupling to other G proteins, such as G12/G13 and Gi, which activate alternative signaling cascades.
Primary Gq-PLC Signaling Pathway
The canonical signaling pathway activated by this compound binding to the FP receptor is detailed below.
Alternative Signaling Pathways
Beyond the primary Gq pathway, the FP receptor can also signal through other G proteins, leading to diverse cellular outcomes.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound.
Receptor Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound for the FP receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human FP receptor.
-
[³H]-PGF2α (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Non-specific binding control (e.g., 10 µM unlabeled PGF2α).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes, [³H]-PGF2α (at a concentration near its Kd), and either this compound dilution, vehicle (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This protocol describes a cell-based assay to measure the ability of this compound to induce an increase in intracellular calcium, a hallmark of FP receptor activation via the Gq pathway.
Materials:
-
Cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the FP receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Functional Assay: Inositol Phosphate (IP1) Accumulation
This protocol details a method to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, as a measure of FP receptor activation.
Materials:
-
Cells stably expressing the human FP receptor.
-
This compound.
-
IP1 HTRF assay kit (or similar).
-
Stimulation buffer containing LiCl.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the FP receptor-expressing cells in a suitable multi-well plate and grow to the desired confluency.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lyse the cells and perform the IP1 detection assay according to the kit manufacturer's protocol. This typically involves the addition of IP1-d2 conjugate and anti-IP1 cryptate, followed by an incubation period.
-
Read the plate on an HTRF-compatible reader.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Calculate the IP1 concentration for each this compound concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Conclusion
This compound is a potent and valuable research tool for investigating the pharmacology and signaling of the prostaglandin F2α receptor. Its well-defined biochemical properties, coupled with the detailed experimental protocols provided in this guide, will enable researchers to effectively utilize this compound in their studies of various physiological and disease processes where the FP receptor plays a critical role.
References
In-Depth Technical Guide: FP Receptor Inhibition by CAY10509
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10509 is a potent and selective inhibitor of the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) that mediates the physiological effects of Prostaglandin F2α (PGF2α). As a PGF2α analog, this compound serves as a valuable tool for investigating the roles of the FP receptor in various biological processes and as a potential lead compound in drug discovery programs targeting FP receptor-mediated signaling. This technical guide provides a comprehensive overview of the inhibition of the FP receptor by this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Core Concepts: FP Receptor Signaling
The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, such as PGF2α, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, initiates a cascade of downstream cellular responses.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound on the human FP receptor has been quantified using in vitro binding assays. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to displace 50% of a radiolabeled ligand from the receptor.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human FP Receptor (recombinant) | Binding Assay | 30 |
Experimental Methodologies
Radioligand Competition Binding Assay for IC50 Determination
This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the FP receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the recombinant human FP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-PGF2α or another suitable radiolabeled FP receptor agonist/antagonist.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the recombinant human FP receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound (or vehicle for total binding and a saturating concentration of a non-radiolabeled ligand for non-specific binding).
-
Receptor membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Functional Antagonism Assessment via Calcium Mobilization Assay
This cell-based assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an FP receptor agonist.
Materials:
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the human FP receptor (e.g., HEK293-hFP).
-
FP Receptor Agonist: PGF2α or another selective FP receptor agonist.
-
Test Compound: this compound.
-
Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with probenecid to prevent dye leakage.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the cells into the microplates and grow them to an appropriate confluency.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound or vehicle to the wells and incubate for a predetermined period to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of the FP receptor agonist (typically at its EC80 concentration) into the wells and immediately begin kinetic measurement of the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. To assess antagonism, plot the percentage of the maximal agonist response against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 for the functional inhibition.
Visualizations
FP Receptor Signaling Pathway and Inhibition by this compound
Caption: FP Receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination of this compound
Caption: Workflow for determining the IC50 of this compound via a radioligand binding assay.
CAY10509: A Technical Guide for Researchers
An In-depth Technical Guide on the Prostaglandin F2α Receptor Antagonist CAY10509 for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and potential experimental applications of this compound, a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.
Chemical Identity and Properties
This compound is a synthetic analog of PGF2α, characterized by a thio-fluorobenzene substituent in its lower side chain. This modification is key to its antagonist activity at the FP receptor.
CAS Number: 1245699-47-1[1]
Chemical Structure
Formal Name: 9α,11α,15R-trihydroxy-17-thiofluorophenoxy-17,18,19,20-tetranor-prostan-1-oic acid, methyl ester[1]
Molecular Formula: C₂₃H₃₅FO₅S[1]
Molecular Weight: 442.6 g/mol [1]
SMILES: O[C@@H]1C--INVALID-LINK----INVALID-LINK--[C@H]1CC--INVALID-LINK--CSC2=C(F)C=CC=C2[1]
InChI: InChI=1S/C23H35FO5S/c1-29-23(28)11-5-3-2-4-8-17-18(21(27)14-20(17)26)13-12-16(25)15-30-22-10-7-6-9-19(22)24/h6-7,9-10,16-18,20-21,25-27H,2-5,8,11-15H2,1H3/t16-,17-,18-,20+,21-/m1/s1[1]
Physicochemical Properties
| Property | Value |
| Physical Form | A solution in ethyl acetate |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.25 mg/ml |
| Storage | Store at -20°C |
| Stability | ≥ 1 year |
Mechanism of Action and Signaling Pathways
This compound functions as a selective antagonist of the prostaglandin F2α (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, primarily couples to the Gq alpha subunit of heterotrimeric G proteins.
Activation of the Gq pathway initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC).
By competitively binding to the FP receptor, this compound prevents the binding of PGF2α and subsequent activation of this signaling cascade. This inhibitory action makes this compound a valuable tool for studying the physiological and pathological roles of the PGF2α/FP receptor pathway.
Downstream signaling events influenced by FP receptor activation, and therefore inhibited by this compound, include:
-
Ras/Raf/MEK/ERK Pathway: The FP receptor has been shown to mediate crosstalk with the Ras/Raf signaling pathway, which can influence cell proliferation and differentiation.
-
Transcriptional Activation: Activation of the FP receptor can lead to the transcriptional activation of various genes through transcription factors like T-cell factor (Tcf).
-
EGFR Transactivation: The FP receptor can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in cell growth and tumorigenesis.
-
Apoptotic Signaling: In specific cellular contexts, such as the corpus luteum, the PGF2α/FP receptor pathway is involved in initiating apoptotic signaling cascades.
Signaling Pathway Diagram
Biological Activity and Quantitative Data
This compound is a potent inhibitor of the human FP receptor, with a reported half-maximal inhibitory concentration (IC₅₀) of 30 nM in receptor binding assays.[1] This indicates a high affinity of this compound for the FP receptor.
| Parameter | Value | Assay Type |
| IC₅₀ | 30 nM | FP Receptor Binding |
Further quantitative data on the selectivity profile of this compound against other prostanoid receptors (e.g., EP, DP, IP, TP) and its effects in various cell-based and in vivo models are not extensively documented in publicly available literature. Researchers are encouraged to perform these characterizations for their specific experimental systems.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, the following are representative methodologies for assessing the activity of FP receptor antagonists. These protocols can be adapted for the use of this compound.
FP Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity of this compound for the FP receptor using a radiolabeled ligand.
Objective: To determine the IC₅₀ and subsequently the Ki (inhibition constant) of this compound for the FP receptor.
Materials:
-
Cell membranes prepared from cells expressing the recombinant human FP receptor.
-
[³H]-PGF2α (radioligand).
-
This compound.
-
Unlabeled PGF2α (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-PGF2α, and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of unlabeled PGF2α.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to block PGF2α-induced calcium release.
Objective: To determine the functional potency of this compound in inhibiting FP receptor-mediated signaling.
Materials:
-
A cell line endogenously or recombinantly expressing the human FP receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
PGF2α.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time.
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence.
-
After establishing a baseline reading, add a fixed concentration of PGF2α to stimulate the FP receptor.
-
Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the PGF2α-induced response against the logarithm of the this compound concentration to determine its IC₅₀.
Experimental Workflow Diagram
Potential Applications in Research
As a selective FP receptor antagonist, this compound is a valuable pharmacological tool for investigating the diverse biological processes mediated by PGF2α. Potential research applications include:
-
Ocular Research: Investigating the role of the FP receptor in regulating intraocular pressure and its potential as a therapeutic target for glaucoma.
-
Reproductive Biology: Studying the mechanisms of luteolysis, parturition, and uterine smooth muscle contraction.
-
Inflammation and Immunology: Elucidating the contribution of the PGF2α/FP receptor pathway to inflammatory responses.
-
Oncology: Exploring the involvement of FP receptor signaling in cancer cell proliferation, migration, and tumor progression.
-
Neuroscience: Investigating the role of PGF2α in pain perception and neuroinflammation.
Conclusion
This compound is a potent and selective antagonist of the prostaglandin F2α receptor. Its well-defined chemical structure and high affinity for the FP receptor make it an excellent tool for in vitro and in vivo studies aimed at dissecting the physiological and pathophysiological roles of the PGF2α signaling pathway. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their investigations.
References
Unveiling Prostaglandin Signaling: A Technical Guide to the Use of the FP Receptor Antagonist CAY10509
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandins are a class of lipid signaling molecules that mediate a wide array of physiological and pathological processes, including inflammation, pain, and cancer. The prostaglandin F2α (PGF2α) receptor, also known as the FP receptor, is a key player in these pathways. CAY10509, a PGF2α analog, has been identified as a potent antagonist of the FP receptor. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in studying prostaglandin signaling. Due to the limited publicly available data on the broader selectivity and specific experimental applications of this compound, this document also provides generalized protocols and data for well-characterized FP receptor antagonists to serve as a practical framework for researchers.
Introduction to Prostaglandin Signaling
Prostaglandins are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and various terminal synthases. They exert their effects by binding to a family of G protein-coupled receptors (GPCRs), including the prostaglandin E (EP), D (DP), F (FP), I (IP), and thromboxane (TP) receptors. The FP receptor primarily couples to Gαq, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately modulating cellular responses such as smooth muscle contraction, cell proliferation, and inflammation.
This compound: A Potent FP Receptor Antagonist
This compound is a synthetic analog of PGF2α. It is characterized by its potent inhibitory activity at the FP receptor.
Physicochemical Properties and In Vitro Activity
A summary of the known quantitative data for this compound is presented in Table 1.
| Parameter | Value | Reference |
| Target | Prostaglandin F Receptor (FP Receptor) | [1] |
| Mechanism of Action | Antagonist | [1] |
| IC50 | 30 nM | [1] |
| Molecular Formula | C23H35FO5S | |
| Molecular Weight | 442.6 g/mol | |
| Solubility | DMSO, Ethanol, Ethyl Acetate |
Table 1: Quantitative Data for this compound
Note: Data on the selectivity of this compound against other prostaglandin receptors (EP, DP, IP, TP) is not currently available in the public domain. Researchers should perform selectivity profiling to fully characterize its off-target effects.
Studying Prostaglandin FP Receptor Signaling
Due to the lack of specific published studies utilizing this compound, this section provides generalized experimental protocols and a logical workflow for investigating FP receptor signaling using a selective antagonist.
Signaling Pathway of the FP Receptor
The activation of the FP receptor by its endogenous ligand PGF2α initiates a well-defined signaling cascade. The following diagram illustrates this pathway and the inhibitory action of an FP receptor antagonist like this compound.
Caption: FP Receptor Signaling Pathway and Antagonism by this compound.
Experimental Workflow for Characterizing an FP Receptor Antagonist
The following diagram outlines a typical workflow for characterizing the activity of a novel FP receptor antagonist.
References
CAY10509: A Technical Guide to its Role as a Prostaglandin F2α Receptor Antagonist in GPCR Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially mischaracterized in some contexts as a GPR3 inverse agonist, CAY10509 is a potent and selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. This G-protein coupled receptor (GPCR) plays a crucial role in a variety of physiological processes, making this compound a valuable tool for researchers investigating GPCR signaling and for drug development professionals exploring therapeutic interventions targeting the PGF2α pathway. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its application in GPCR research, with a focus on quantitative data and detailed experimental methodologies.
Chemical Properties and Data Presentation
This compound is a synthetic analog of PGF2α. Its chemical structure and properties are summarized below.
| Property | Value |
| Chemical Name | 9α,11α,15R-trihydroxy-17-(3-fluorophenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid |
| Molecular Formula | C23H31FO6 |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1245699-47-1 |
Quantitative Pharmacological Data
The primary pharmacological activity of this compound is its potent inhibition of the human FP receptor. The key quantitative measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50).
| Parameter | Receptor | Value (nM) | Assay Type |
| IC50 | Human FP Receptor | 30 | Radioligand Binding Assay |
Note: Further quantitative data such as binding affinity (Ki) and functional antagonism (EC50) from various assay systems would provide a more complete pharmacological profile. Researchers are encouraged to consult specific study publications for detailed context-dependent values.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the FP receptor. The FP receptor is a canonical Gq-coupled GPCR. Upon binding of its endogenous ligand, PGF2α, the receptor undergoes a conformational change that activates the heterotrimeric G protein Gq. This initiates a downstream signaling cascade.
The activated α-subunit of Gq (Gαq) stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, cell proliferation, and inflammation.
By competitively binding to the FP receptor, this compound prevents the binding of PGF2α and other agonists, thereby inhibiting the activation of this Gq-mediated signaling pathway.
Signaling Pathway Diagram
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound and other FP receptor ligands. Specific details may vary between laboratories and experimental systems.
Radioligand Displacement Binding Assay for IC50 Determination
This assay is used to determine the concentration of this compound required to displace 50% of a radiolabeled FP receptor agonist, providing the IC50 value.
Materials:
-
Cell membranes expressing the human FP receptor.
-
Radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well filter plate, add cell membranes, radiolabeled agonist at a concentration near its Kd, and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled PGF2α).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for Radioligand Binding Assay
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an FP receptor agonist.
Materials:
-
Cells stably or transiently expressing the human FP receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
FP receptor agonist (e.g., PGF2α).
-
This compound stock solution.
-
A fluorescence plate reader with an injection system.
-
96-well black, clear-bottom plates.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the FP receptor agonist (typically the EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium flux.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Plot the inhibition of the agonist-induced response against the logarithm of the this compound concentration to determine its functional inhibitory potency (EC50).
Role in GPCR Research
This compound serves as a critical pharmacological tool for elucidating the physiological and pathological roles of the FP receptor. Its selectivity allows researchers to dissect the specific contributions of the PGF2α/FP receptor pathway in complex biological systems.
Key Research Applications:
-
Investigating Smooth Muscle Physiology: The FP receptor is a known mediator of smooth muscle contraction in various tissues, including the uterus, airways, and blood vessels. This compound can be used to study the role of the FP receptor in these contractile processes and to explore its potential as a therapeutic target for conditions such as preterm labor or hypertension.
-
Glaucoma Research: FP receptor agonists are a first-line treatment for glaucoma, as they increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. This compound can be used in preclinical models to further understand the mechanisms of aqueous humor dynamics and to evaluate the effects of FP receptor blockade.
-
Inflammation and Pain Studies: Prostaglandins are key mediators of inflammation and pain. By selectively blocking the FP receptor, researchers can investigate its specific role in inflammatory cascades and nociceptive pathways.
-
Cancer Biology: The FP receptor has been implicated in the proliferation of certain cancer cells. This compound can be utilized to explore the potential of FP receptor antagonism as an anti-cancer strategy.
Conclusion
This compound is a valuable and selective antagonist of the prostaglandin FP receptor. Its utility in GPCR research is significant, enabling the precise investigation of the physiological and pathophysiological roles of the PGF2α signaling pathway. The data and protocols provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to utilize this compound in their studies. As with any pharmacological tool, careful experimental design and data interpretation are paramount to generating robust and meaningful results.
Investigating Physiological Processes with CAY10509: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10509 is a potent and selective prostaglandin F2α (PGF2α) analog that functions as an inhibitor of the prostaglandin F2α receptor (FP receptor). With a reported half-maximal inhibitory concentration (IC50) of 30 nM, this compound serves as a critical tool for elucidating the diverse physiological and pathological roles of the PGF2α/FP receptor signaling axis.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in biomedical research. The information presented herein is intended to empower researchers to effectively utilize this compound in their investigations of FP receptor-mediated processes.
Introduction to this compound and the FP Receptor
The prostaglandin F2α (PGF2α) receptor, a G-protein coupled receptor (GPCR), is implicated in a wide array of physiological functions, including uterine smooth muscle contraction, luteolysis, and intraocular pressure regulation. Dysregulation of the PGF2α signaling pathway has been linked to various pathological conditions. This compound, as a selective antagonist, allows for the precise dissection of these processes by blocking the binding of the endogenous ligand PGF2α to its receptor.
Mechanism of Action: The FP Receptor Signaling Pathway
The FP receptor primarily couples to the Gq family of G proteins. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade can lead to various downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway. This compound exerts its inhibitory effect by preventing the initial step of this cascade – the activation of the FP receptor by PGF2α.
Quantitative Data for this compound
The primary quantitative measure of this compound's potency is its IC50 value. Further quantitative analysis would involve determining its inhibitory effect on downstream signaling events in response to an FP receptor agonist.
| Parameter | Value | Reference |
| Target | Prostaglandin F2α Receptor (FP Receptor) | [1] |
| IC50 | 30 nM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the physiological processes mediated by the FP receptor using this compound.
In Vitro Inhibition of PGF2α-induced Intracellular Calcium Mobilization
This assay directly measures the ability of this compound to block the PGF2α-induced release of intracellular calcium, a primary downstream event of FP receptor activation.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 cells stably transfected with the human FP receptor, or a cell line with endogenous expression).
-
This compound
-
PGF2α
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.
Procedure:
-
Cell Seeding: Seed the FP receptor-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation and Addition: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations of this compound to the appropriate wells. Include vehicle control wells.
-
Incubate the plate with this compound for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Prepare a PGF2α solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader and set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Initiate the kinetic read and, after establishing a stable baseline (e.g., 15-20 seconds), add a specific volume of the PGF2α solution to all wells simultaneously using an automated dispenser.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the peak response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Inhibition of PGF2α-induced ERK Phosphorylation
This assay assesses the effect of this compound on a key downstream signaling event, the phosphorylation of ERK.
Materials:
-
Cells expressing the FP receptor.
-
This compound
-
PGF2α
-
Serum-free cell culture medium.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Culture and Serum Starvation: Culture FP receptor-expressing cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for at least 4 hours (or overnight) in serum-free medium prior to the experiment.
-
Inhibitor Pre-treatment: Treat the serum-starved cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with PGF2α (at a concentration that induces robust ERK phosphorylation, e.g., 100 nM) for a predetermined optimal time (e.g., 5-15 minutes). Include a non-stimulated control.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Express the results as the ratio of phospho-ERK to total ERK. Plot this ratio against the concentration of this compound to determine the inhibitory effect.
Conclusion
This compound is an invaluable pharmacological tool for the investigation of FP receptor-mediated physiological and pathophysiological processes. Its potency and selectivity make it suitable for a range of in vitro and potentially in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted roles of the PGF2α/FP receptor signaling pathway in their specific areas of interest. Careful experimental design and data analysis will undoubtedly lead to a deeper understanding of the biological significance of this important signaling system.
References
CAY10509: A Technical Guide to its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10509 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. As a PGF2α analog, this compound competitively inhibits the binding of the endogenous ligand PGF2α, thereby modulating a variety of physiological and pathological processes. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGF2α, triggers a cascade of intracellular signaling events.[1][2] Understanding the impact of this compound on these downstream signaling pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the PGF2α/FP receptor axis. This technical guide provides an in-depth overview of the core signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action
This compound exerts its effects by blocking the activation of the FP receptor. The FP receptor primarily couples to Gαq and Gα12/13 proteins.[3][4] Inhibition of the FP receptor by this compound is therefore expected to attenuate the signaling cascades initiated by these G-proteins. The primary downstream pathways affected include the Gαq/Phospholipase C (PLC) pathway, the Mitogen-Activated Protein Kinase (MAPK) cascade, and the Rho/Rho-kinase pathway. While direct evidence for this compound's effect on the NF-κB pathway is limited, the interconnectedness of cellular signaling suggests potential indirect modulation.
Data Presentation: Quantitative Effects of FP Receptor Antagonism
The following tables summarize the quantitative data on the inhibitory effects of FP receptor antagonists on various downstream signaling events. While specific data for this compound is limited in publicly available literature, the data for other well-characterized FP receptor antagonists, such as AL-8810, provide a strong predictive framework for the action of this compound.
| Parameter | Compound | Cell Line/System | Value | Reference |
| IC50 for FP Receptor Binding | This compound | Not Specified | 30 nM | [1] |
| IC50 for PGF2α-induced Phosphoinositide Hydrolysis | Phloretin | Cultured Rat Astrocytes | 16 µM | [5] |
| Inhibition of PGF2α-induced ERK1/2 Phosphorylation | AL-8810 | Endometrial Adenocarcinoma Cells (FPS) | Abolished PGF2α-induced phosphorylation | [2] |
| Inhibition of PGF2α-induced Intracellular Calcium Mobilization | AL-8810 | Human Ciliary Muscle Cells | Concentration-dependent inhibition | [6] |
| Inhibition of PGF2α-induced NFATC2 Nuclear Translocation | AL-8810 | Skeletal Muscle Cells | Inhibited translocation | [7] |
Table 1: Inhibitory concentrations of FP receptor antagonists.
| Signaling Event | Agonist | Antagonist | Observed Effect | Reference |
| Inositol Phosphate Production | PGF2α | AL-8810 | Abolished PGF2α-mediated increase | [2] |
| ERK1/2 Phosphorylation | PGF2α | AL-8810 | Significantly inhibited PGF2α-induced phosphorylation | [2] |
| Intracellular Ca2+ Mobilization | PGF2α | Phloretin | Completely blocked PGF2α-induced transient increase | [5] |
| RhoA Activation | PGF2α | PDC113.824 | Inhibited PGF2α-mediated Rho activation | [8] |
| NFAT Transcriptional Activity | PGF2α | AL-8810 | Inhibited PGF2α-induced increase in luciferase activity | [7] |
Table 2: Qualitative effects of FP receptor antagonists on downstream signaling.
Signaling Pathways Modulated by this compound
As an FP receptor antagonist, this compound is predicted to inhibit the following signaling pathways that are activated by PGF2α.
Gαq/Phospholipase C (PLC) Pathway
Activation of the FP receptor by PGF2α leads to the activation of Gαq, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream effectors, including calcium-calmodulin-dependent kinases (CaMKs). DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). This compound, by blocking the initial activation of the FP receptor, prevents the activation of this entire cascade.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The activation of the FP receptor can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[3][9] This activation can occur through both Gαq/PLC/PKC-dependent and independent mechanisms, potentially involving transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2][10] The MAPK/ERK pathway plays a critical role in regulating gene expression, cell proliferation, differentiation, and survival. As an FP receptor antagonist, this compound is expected to suppress PGF2α-induced ERK activation.
Rho/Rho-kinase (ROCK) Pathway
The FP receptor also couples to Gα12/13, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[11] The Rho/ROCK pathway is a key regulator of the actin cytoskeleton, influencing cell shape, adhesion, and migration. By inhibiting the FP receptor, this compound can prevent PGF2α-induced activation of the RhoA/ROCK pathway.
Potential Modulation of the NF-κB Pathway
While direct evidence linking this compound to the NF-κB pathway is scarce, there are potential indirect connections. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factors are key regulators of inflammation, immunity, and cell survival.[12] Cross-talk between the MAPK and NF-κB pathways is well-documented, and activation of PKC can also lead to NF-κB activation.[13][14] Therefore, by inhibiting the upstream activation of the FP receptor and its downstream effectors like PKC and ERK, this compound may indirectly suppress NF-κB activation. Further research is needed to confirm this specific effect.
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on downstream signaling are provided below.
Radioligand Binding Assay for IC50 Determination
This assay is used to determine the concentration of this compound required to inhibit 50% of the binding of a radiolabeled PGF2α analog to the FP receptor.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phloretin as an antagonist of prostaglandin F2 alpha receptor in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin F2α stimulates growth of skeletal muscle cells via an NFATC2-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CAY10509 in Uterine Contraction Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine contractility is a complex physiological process governed by a delicate interplay of hormonal and signaling pathways. Prostaglandins, particularly Prostaglandin F2α (PGF2α), are potent endogenous compounds that play a crucial role in initiating and sustaining uterine contractions, especially during parturition. The actions of PGF2α are mediated through its specific G-protein coupled receptor, the FP receptor. Understanding the molecular mechanisms of PGF2α-induced uterine contractions is paramount for the development of novel therapeutics to manage conditions related to uterine motility, such as preterm labor and dysmenorrhea.
This technical guide explores the role of CAY10509, a PGF2α analog, in the context of uterine contraction research. Contrary to some initial postulations, this compound is not an EP3 receptor antagonist but a selective inhibitor of the FP receptor. This document will delve into the established pharmacology of this compound, the signaling pathways associated with the FP receptor in uterine smooth muscle, and the potential applications of this compound as a research tool to investigate uterine physiology and pathophysiology.
This compound: A Selective FP Receptor Antagonist
This compound is a synthetic analog of PGF2α that has been characterized as a potent and selective antagonist of the FP receptor. Its primary mechanism of action is to competitively inhibit the binding of the endogenous ligand, PGF2α, to the FP receptor, thereby attenuating its downstream signaling effects.
Pharmacological Profile of this compound
The inhibitory activity of this compound on the FP receptor has been quantified, providing a basis for its use in experimental settings.
| Compound | Target Receptor | Pharmacological Action | IC50 |
| This compound | FP Receptor | Antagonist | 30 nM[1] |
The Prostaglandin F2α (PGF2α) and FP Receptor Signaling Pathway in Uterine Contraction
The binding of PGF2α to its FP receptor on myometrial cells initiates a signaling cascade that leads to smooth muscle contraction. This pathway is a key target for pharmacological intervention in uterine motility disorders.
Signaling Pathway Diagram
Caption: PGF2α-FP Receptor Signaling Pathway in Myometrial Cells.
Mechanism of Action of this compound
As an FP receptor antagonist, this compound competitively binds to the FP receptor, preventing the binding of PGF2α and thereby inhibiting the downstream signaling cascade that leads to uterine contraction.
Mechanism of Action Diagram
Caption: Competitive Antagonism of the FP Receptor by this compound.
Experimental Protocol: Investigating the Effect of this compound on Uterine Contractility Using an Isolated Organ Bath System
This protocol details a standard method for assessing the effects of pharmacological agents on the contractility of isolated uterine smooth muscle strips.
Materials and Reagents
-
Uterine tissue from a suitable animal model (e.g., rat, mouse)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
PGF2α (or other contractile agonist)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Experimental Workflow Diagram
Caption: Workflow for an Isolated Organ Bath Experiment.
Step-by-Step Procedure
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Excise the uterine horns and place them in cold, oxygenated Krebs-Henseleit solution.
-
Dissect the myometrium into longitudinal strips of approximately 2 mm in width and 10 mm in length.
-
-
Mounting and Equilibration:
-
Mount the uterine strips vertically in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an initial tension of 1 gram to each strip.
-
Allow the tissues to equilibrate for 60-90 minutes, with periodic washing every 15-20 minutes, until spontaneous contractions are stable.
-
-
Experimental Protocol:
-
Record a baseline period of spontaneous contractile activity for 20-30 minutes.
-
For the experimental group, add this compound to the organ bath at the desired final concentration. For the control group, add an equivalent volume of the vehicle used to dissolve this compound.
-
Incubate the tissues with this compound or vehicle for 20-30 minutes.
-
Induce contractions by adding a cumulative concentration of PGF2α to the bath.
-
Record the contractile responses until a stable plateau is reached at each concentration.
-
-
Data Analysis:
-
Analyze the recorded data to determine the frequency, amplitude, and area under the curve of the uterine contractions.
-
Compare the contractile responses in the presence and absence of this compound to determine its inhibitory effect.
-
Calculate the IC50 value of this compound for the inhibition of PGF2α-induced contractions.
-
Conclusion
This compound, as a selective FP receptor antagonist, represents a valuable pharmacological tool for the investigation of uterine physiology and the development of novel tocolytic agents. Its ability to specifically block the PGF2α-mediated contractile pathway allows researchers to dissect the intricate mechanisms governing uterine smooth muscle function. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for utilizing this compound to advance our understanding of uterine contractility and to explore new therapeutic strategies for managing disorders of uterine motility. Further research is warranted to fully elucidate the in vivo efficacy and therapeutic potential of this compound.
References
The Emerging Role of SIRT2 Inhibition in Glaucoma: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). Current therapies primarily focus on lowering intraocular pressure (IOP), but neuroprotective strategies that directly target RGC death are urgently needed. Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a potential therapeutic target in various neurodegenerative diseases. This technical guide explores the rationale for targeting SIRT2 in glaucoma research, summarizes the current landscape of SIRT2 inhibitors, provides detailed hypothetical signaling pathways in RGCs, and outlines key experimental protocols to investigate the therapeutic potential of SIRT2 inhibition in glaucoma models. While direct evidence in glaucoma is still nascent, the compelling data from other neurodegenerative conditions warrant further investigation into this promising avenue.
Introduction: Sirtuins and their Role in Neurodegeneration and Glaucoma
Sirtuins are a class of enzymes that play crucial roles in cellular processes, including stress resistance, metabolism, and longevity.[1] In the context of neurodegeneration, sirtuins have been shown to have both protective and detrimental effects, depending on the specific sirtuin and the cellular context.[1][2] In glaucoma, the focus has largely been on SIRT1, which is generally considered neuroprotective.[2] However, the role of other sirtuins, particularly SIRT2, is an area of growing interest. SIRT2 is predominantly a cytoplasmic protein and has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's and Huntington's disease, making it a plausible target for glaucoma.[1][2]
SIRT2 as a Therapeutic Target in Glaucoma
The rationale for targeting SIRT2 in glaucoma stems from its involvement in several cellular processes relevant to RGC death:
-
Tubulin Deacetylation and Axonal Transport: SIRT2 is a major α-tubulin deacetylase.[3] Acetylation of α-tubulin is associated with microtubule stability, which is crucial for axonal transport.[3] Impaired axonal transport is an early event in glaucoma pathogenesis. Inhibition of SIRT2 could potentially enhance microtubule stability and improve axonal transport in RGCs.
-
Apoptosis and Cell Survival Pathways: SIRT2 has been shown to regulate the activity of key proteins involved in apoptosis, such as p53 and FOXO3a.[4][5] By modulating these pathways, SIRT2 inhibitors could potentially promote RGC survival.
-
Necroptosis: SIRT2 has been implicated in the regulation of necroptosis, a form of programmed necrosis, through its interaction with RIPK1 and RIPK3.[1] However, the precise role of SIRT2 in necroptosis is still debated, with some studies showing conflicting results.[6][7][8][9] Given that necroptosis may contribute to RGC death in glaucoma, targeting SIRT2 could be a relevant therapeutic strategy.
-
c-Myc Regulation: SIRT2 can stabilize the oncoprotein c-Myc.[2] While the role of c-Myc in RGCs is not fully understood, its involvement in cell cycle and apoptosis suggests that its modulation by SIRT2 inhibitors could impact RGC fate.
Quantitative Data on Key SIRT2 Inhibitors
Several small molecule inhibitors of SIRT2 have been developed and characterized. The following table summarizes the inhibitory activity of some of the most well-studied compounds.
| Inhibitor | Target | IC50 | Species | Notes | Reference(s) |
| TM (Thiomyristoyl) | SIRT2 | 28 nM | Human | Highly selective over SIRT1 (98 µM) and SIRT3 (>200 µM). | [10] |
| AGK2 | SIRT2 | 3.5 µM | Mammalian | Also inhibits SIRT1 (30 µM) and SIRT3 (91 µM). | [11][12] |
| AK-7 | SIRT2 | 33.8 µM | Human | Brain-permeable. | [13] |
| AEM1 | SIRT2 | 18.5 µM | Human | Selective over SIRT1, SIRT3, and yeast Sir2. | [14] |
| AEM2 | SIRT2 | 3.8 µM | Human | Structurally related to AEM1 with higher potency. | [14] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways of SIRT2 in Retinal Ganglion Cells
The following diagrams illustrate the hypothesized signaling pathways through which SIRT2 inhibition may confer neuroprotection to RGCs in glaucoma. These pathways are based on existing knowledge of SIRT2 function in other neuronal and non-neuronal cells.
Experimental Workflow for Evaluating SIRT2 Inhibitors
The following diagram outlines a general experimental workflow for assessing the neuroprotective effects of a SIRT2 inhibitor in a glaucoma model.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of SIRT2 inhibitors in glaucoma research.
In Vitro RGC Neuroprotection Assay
-
Primary RGC Culture: Isolate RGCs from neonatal (P5-P7) mice or rats using an immunopanning method.[15] Alternatively, the RGC-5 cell line can be used, though its origin is debated.[16]
-
Plating: Plate the purified RGCs on poly-D-lysine and laminin-coated coverslips or multi-well plates in a defined neurobasal medium supplemented with B27, BDNF, CNTF, and forskolin.[17]
-
Induction of Cell Death: After 24-48 hours of culture, induce apoptosis by growth factor withdrawal or by adding an excitotoxic agent like glutamate or NMDA.
-
SIRT2 Inhibitor Treatment: Co-treat the cells with the SIRT2 inhibitor at various concentrations (determined by prior dose-response experiments) at the time of insult induction.
-
Assessment of RGC Survival: After 24-72 hours, fix the cells and perform immunocytochemistry for RGC markers (e.g., Brn3a, RBPMS) and an apoptosis marker (e.g., cleaved caspase-3 or TUNEL).
-
Quantification: Count the number of surviving RGCs and apoptotic cells in each treatment group.
In Vivo Glaucoma Model and Intravitreal Injection
-
Animal Model: Use adult C57BL/6J mice.
-
Induction of Ocular Hypertension: Induce elevated IOP in one eye by injecting microbeads into the anterior chamber to obstruct aqueous humor outflow.[18] The contralateral eye can serve as a control.
-
Intravitreal Injection of SIRT2 Inhibitor:
-
Anesthetize the mouse.
-
Under a dissecting microscope, use a 33-gauge needle to make a small puncture through the sclera, just behind the limbus.
-
Using a Hamilton syringe with a 33-gauge blunt needle, slowly inject 1-2 µL of the SIRT2 inhibitor solution (dissolved in a vehicle like DMSO and diluted in sterile saline) into the vitreous cavity.[19]
-
Administer a topical antibiotic to prevent infection.
-
-
IOP Measurement: Monitor IOP in both eyes at regular intervals using a tonometer (e.g., TonoLab).
-
Functional and Structural Analysis:
-
Perform electroretinography (ERG) and pattern ERG (pERG) at baseline and at the end of the experiment to assess RGC function.
-
At the end of the study (e.g., 4 weeks post-injection), euthanize the animals and collect the eyes and optic nerves.
-
Perform immunohistochemistry on retinal flat mounts or cross-sections to quantify RGC survival (e.g., Brn3a staining).
-
Analyze optic nerve cross-sections to assess axon survival and demyelination (e.g., PPD staining).
-
Conclusion and Future Directions
The inhibition of SIRT2 presents a novel and promising therapeutic strategy for neuroprotection in glaucoma. The existing data from other neurodegenerative disease models, coupled with the known functions of SIRT2 in neuronal processes, provide a strong rationale for its investigation in the context of RGC death. The development of potent and selective SIRT2 inhibitors, such as TM, offers valuable tools for these studies.
Future research should focus on:
-
Directly investigating the efficacy of selective SIRT2 inhibitors in various preclinical models of glaucoma.
-
Elucidating the specific downstream signaling pathways of SIRT2 in RGCs under glaucomatous stress.
-
Evaluating the impact of SIRT2 inhibition on both RGC survival and axonal function.
-
Exploring the potential for combination therapies with IOP-lowering agents.
By systematically addressing these questions, the scientific community can determine the true therapeutic potential of targeting SIRT2 to combat the devastating vision loss caused by glaucoma.
References
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. Sirtuins Expression and Their Role in Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is SIRT2 required for necroptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is SIRT2 required for necroptosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is SIRT2 required for necroptosis? [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia | PLOS One [journals.plos.org]
- 14. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized culture of retinal ganglion cells and amacrine cells from adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. Intravitreal Injection and Quantitation of Infection Parameters in a Mouse Model of Bacterial Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A protocol to inject ocular drug implants into mouse eyes - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of CAY10509: A Technical Guide to a Selective Prostaglandin F2α Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10509 is a potent and selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. As a PGF2α analog, this compound offers a valuable tool for investigating the diverse physiological and pathological roles of the FP receptor. This technical guide provides a comprehensive overview of the current understanding of this compound, its molecular target, and its potential therapeutic applications. Due to the limited availability of public data specific to this compound, this document leverages established knowledge of FP receptor signaling and the pharmacological effects of other well-characterized FP receptor antagonists to extrapolate the potential of this compound in drug discovery and development.
Introduction to this compound
This compound is a synthetic analog of Prostaglandin F2α. It is characterized by its high affinity and selectivity for the FP receptor, a G-protein coupled receptor (GPCR) that mediates the biological effects of PGF2α. The primary publicly available quantitative data for this compound is its half-maximal inhibitory concentration (IC50), which is approximately 30 nM. This indicates its high potency in inhibiting the binding of PGF2α to its receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 9α,11α,15S-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid |
| Molecular Formula | C23H29F3O6 |
| Molecular Weight | 458.5 g/mol |
| IC50 | ~30 nM |
| Target | Prostaglandin F2α (FP) Receptor |
| Class | Prostaglandin Analog, FP Receptor Antagonist |
The Prostaglandin F2α (FP) Receptor Signaling Pathway
The therapeutic potential of this compound is intrinsically linked to the signaling pathways modulated by the FP receptor. The FP receptor is primarily coupled to the Gq family of G proteins.
Canonical Gq/PLC/Ca2+ Signaling
Upon agonist binding, the FP receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses.
Crosstalk with Other Signaling Pathways
Recent research has revealed that FP receptor signaling is more complex than initially understood, involving crosstalk with other critical cellular pathways:
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: FP receptor activation can lead to the phosphorylation and activation of ERK1/2, a key regulator of cell proliferation, differentiation, and survival.
-
Epidermal Growth Factor Receptor (EGFR) Transactivation: The FP receptor can transactivate the EGFR, leading to the activation of its downstream signaling cascades, further promoting cell growth and proliferation.
Therapeutic Potential of FP Receptor Antagonism
The diverse signaling roles of the FP receptor implicate it in a range of physiological and pathological processes. Consequently, antagonism of this receptor with molecules like this compound presents several promising therapeutic avenues. The following potential applications are largely based on preclinical studies involving other FP receptor antagonists, such as AL-8810.
Table 2: Potential Therapeutic Indications for FP Receptor Antagonists
| Therapeutic Area | Rationale for FP Receptor Antagonism | Preclinical Evidence (with other antagonists) |
| Ophthalmology (Glaucoma) | While FP receptor agonists are first-line treatments for glaucoma by increasing uveoscleral outflow, antagonists could be useful in dissecting the complex roles of prostaglandins in intraocular pressure regulation and potentially in managing side effects of agonists. | Studies with AL-8810 have been used to probe the mechanism of action of FP agonists. |
| Neuroinflammation & Neurodegeneration | PGF2α and the FP receptor are implicated in inflammatory processes within the central nervous system. Antagonism could mitigate neuronal damage in conditions like stroke and traumatic brain injury. | AL-8810 has shown neuroprotective effects in animal models of stroke and traumatic brain injury. |
| Reproductive Health (Endometriosis, Preterm Labor) | PGF2α is a potent uterine stimulant and is involved in the inflammatory and proliferative processes of endometriosis. FP receptor antagonists could reduce pain and lesion growth in endometriosis and may have a role in preventing preterm labor. | AL-8810 has demonstrated efficacy in animal models of endometriosis. |
| Oncology | The FP receptor is overexpressed in some cancers, and its activation can promote tumor cell proliferation and survival through the MAPK/ERK and EGFR pathways. | Inhibition of FP receptor signaling has been shown to reduce the growth of certain cancer cell lines in vitro. |
| Pain and Inflammation | PGF2α is a known inflammatory mediator and can contribute to nociceptive signaling. | FP receptor antagonists have shown analgesic effects in animal models of allodynia. |
Experimental Protocols (General)
While specific experimental protocols for this compound are not publicly available, the following are general methodologies commonly used to characterize FP receptor antagonists.
Radioligand Binding Assay for IC50 Determination
This assay measures the ability of a compound to compete with a radiolabeled ligand (e.g., [3H]PGF2α) for binding to the FP receptor.
In Vitro Functional Assays
-
Calcium Mobilization Assay: Measures the antagonist's ability to block agonist-induced increases in intracellular calcium, typically using a fluorescent calcium indicator like Fura-2 or Fluo-4.
-
Phospho-ERK Western Blot: Assesses the inhibition of agonist-induced ERK1/2 phosphorylation to confirm blockade of the MAPK signaling pathway.
-
Cell Proliferation Assay (e.g., MTT, BrdU): Determines the effect of the antagonist on agonist-stimulated cell growth in relevant cell lines (e.g., endometrial or cancer cells).
Future Directions and Conclusion
This compound represents a promising chemical tool and a potential therapeutic lead for a variety of diseases. Its high potency and selectivity for the FP receptor make it an ideal candidate for further investigation. Future research should focus on:
-
Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to fully characterize the pharmacokinetics and pharmacodynamics of this compound.
-
Efficacy in Disease Models: Evaluation of this compound in relevant animal models for the therapeutic areas outlined above is a critical next step.
-
Elucidation of Biased Agonism/Antagonism: Investigating whether this compound exhibits any bias in its antagonism of the various FP receptor-coupled signaling pathways could lead to the development of more targeted therapies with improved side-effect profiles.
Methodological & Application
CAY10509: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10509 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. As a PGF2α analog, this compound serves as a valuable tool for investigating the physiological and pathological roles of the PGF2α/FP receptor signaling pathway in vitro. This pathway is implicated in a variety of biological processes, including smooth muscle contraction, inflammation, and cellular proliferation. These application notes provide detailed protocols for utilizing this compound in common in vitro assays to characterize its inhibitory effects on FP receptor-mediated signaling.
Mechanism of Action
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by its endogenous ligand, PGF2α, the FP receptor initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated cytosolic calcium, along with DAG, activates Protein Kinase C (PKC). Concurrently, FP receptor activation can also stimulate the Rho GTPase signaling pathway, which plays a crucial role in cytoskeletal rearrangement and cell motility. This compound competitively binds to the FP receptor, thereby preventing PGF2α from initiating these downstream signaling events.
Signaling Pathway Diagram
Caption: this compound inhibits the FP receptor signaling pathway.
Quantitative Data
This compound has been identified as a potent inhibitor of the FP receptor. The primary quantitative data available from existing literature is its half-maximal inhibitory concentration (IC50). Further in vitro studies are required to generate more extensive quantitative data across various cell lines and assays.
| Parameter | Value | Source |
| IC50 | 30 nM | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Experimental Workflow Diagram
References
Preparation of a CAY10509 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of CAY10509, a potent FP receptor agonist. This compound is supplied as a solution in ethyl acetate, necessitating a solvent evaporation step prior to reconstitution in a solvent suitable for biological experiments. This protocol outlines the necessary materials, equipment, and step-by-step procedures for the safe and effective preparation of a this compound stock solution, ensuring its integrity and accurate concentration for use in research and drug development applications.
Introduction
This compound is a prostaglandin F2α (PGF2α) analog that acts as a potent FP receptor agonist. Accurate and reproducible experimental results rely on the correct preparation of a stock solution with a known concentration. Since this compound is supplied dissolved in ethyl acetate, a volatile solvent, it is crucial to first remove this solvent before preparing a stock solution in a solvent appropriate for the intended downstream applications, such as cell-based assays or in vivo studies. This protocol provides a comprehensive guide to this process.
Quantitative Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 442.6 g/mol | [1] |
| Solubility | DMF: 50 mg/mLDMSO: 50 mg/mLEthanol: 100 mg/mLPBS (pH 7.2): 0.25 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 1 year at -20°C | [1] |
| Supplied As | A solution in ethyl acetate | [1] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol is divided into two main stages: the evaporation of the supplied ethyl acetate and the reconstitution of the dried this compound to create a stock solution.
Materials
-
This compound in ethyl acetate (as supplied)
-
High-purity solvent for stock solution (e.g., DMSO, Ethanol, or DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Centrifuge (optional)
Equipment
-
Fume hood
-
A device for solvent evaporation (e.g., rotary evaporator, centrifugal vacuum concentrator, or a gentle stream of inert gas)
-
Analytical balance (if starting with a solid form or for verification)
-
Ice bucket
Procedure
Stage 1: Evaporation of Ethyl Acetate
-
Preparation: In a fume hood, carefully transfer the desired amount of the this compound solution from the supplier's vial to a sterile, conical-bottom microcentrifuge tube or a small glass vial. This will facilitate the concentration of the dried compound at the bottom of the tube.
-
Solvent Evaporation:
-
Method A: Gentle Stream of Inert Gas: Direct a gentle stream of an inert gas (nitrogen or argon) over the surface of the solution. The gas flow should be gentle enough to avoid splashing. This process should be carried out at room temperature.
-
Method B: Rotary Evaporator: If a larger volume is being processed, a rotary evaporator is the most efficient method. The water bath temperature should be set to a gentle heat, typically around 30-40°C, to expedite evaporation without degrading the compound.
-
Method C: Centrifugal Vacuum Concentrator (SpeedVac™): This method is suitable for smaller volumes and can be performed at room temperature or with gentle heating.
-
-
Drying: Continue the evaporation process until a dry film or residue of this compound is visible at the bottom of the tube. Ensure all the ethyl acetate has been removed.
Stage 2: Reconstitution of this compound
-
Solvent Selection: Choose a solvent in which this compound is highly soluble and that is compatible with your downstream experimental setup. DMSO and ethanol are common choices for in vitro studies.
-
Calculation of Solvent Volume: Calculate the volume of solvent needed to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution of this compound (MW = 442.6 g/mol ):
-
If you started with 1 mg of this compound:
-
Moles of this compound = 0.001 g / 442.6 g/mol = 2.26 x 10⁻⁶ mol
-
Volume of solvent for 10 mM (0.010 mol/L) stock = 2.26 x 10⁻⁶ mol / 0.010 mol/L = 2.26 x 10⁻⁴ L = 226 µL
-
-
-
Dissolving the Compound: Add the calculated volume of the chosen solvent to the tube containing the dried this compound.
-
Vortexing: Vortex the tube thoroughly for several minutes to ensure the compound is completely dissolved. A brief sonication in a water bath can also aid in dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. If particles are present, continue vortexing or sonicating.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general signaling pathway for prostaglandin F2α analogs and the experimental workflow for preparing the this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
Caption: Prostaglandin F2α analog signaling pathway.
Safety Precautions
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethyl acetate is flammable; keep it away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for this compound and the solvents used for detailed safety information.
By following this detailed protocol, researchers can confidently prepare accurate and stable stock solutions of this compound for their experimental needs.
References
CAY10509: Detailed Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10509 is a potent prostaglandin F2α (PGF2α) analog that acts as a selective agonist for the prostaglandin F receptor (FP receptor). Its chemical structure, featuring a thio-fluorobenzene substituent in the lower side chain, confers high affinity for the FP receptor, with a reported IC50 value of approximately 30 nM in binding to the recombinant human FP receptor. This makes this compound a valuable tool for investigating the diverse physiological and pathological roles of the FP receptor signaling pathway.
The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Downstream effects include the modulation of cellular processes such as smooth muscle contraction, cell proliferation, and differentiation.
These application notes provide comprehensive information on the solubility of this compound, detailed protocols for its use in key in vitro assays, and a visual representation of the FP receptor signaling pathway.
Data Presentation: Solubility of this compound
The solubility of this compound in various common laboratory solvents is summarized in the table below. This information is critical for the preparation of stock solutions and experimental media.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥50 mg/mL |
| Dimethylformamide (DMF) | ≥50 mg/mL |
| Ethanol | ≥100 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.25 mg/mL |
Note: For aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer.
Signaling Pathway
The binding of this compound to the FP receptor initiates a well-characterized signaling cascade. The following diagram illustrates the key components and steps involved in this pathway.
CAY10509: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the recommended storage, stability, and experimental use of CAY10509, a potent and selective FP receptor agonist. The following protocols and data are intended to guide researchers in the effective use of this compound in their studies.
Product Information and Stability
This compound is an analog of Prostaglandin F2α (PGF2α) and acts as a potent agonist for the prostaglandin F receptor (FP receptor). Its chemical structure and properties make it a valuable tool for investigating FP receptor signaling and its physiological roles.
Table 1: Storage and Stability of this compound
| Parameter | Recommendation |
| Storage Temperature | -20°C[1][2][3] |
| Physical Format | Supplied as a solution in ethyl acetate[1][2] |
| Long-term Stability | At least 1 year when stored as directed[1] |
Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its solubility in various common laboratory solvents.
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| DMF | 50 mg/mL[1] |
| DMSO | 50 mg/mL[1] |
| Ethanol | 100 mg/mL[1] |
| PBS (pH 7.2) | 0.25 mg/mL[1] |
Signaling Pathway
This compound exerts its biological effects by activating the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a downstream signaling cascade that plays a crucial role in various physiological processes.
Caption: this compound activates the FP receptor, leading to downstream signaling.
Experimental Protocols
The following are detailed protocols for common in vitro assays to characterize the activity of this compound.
Preparation of this compound Stock Solution
A concentrated stock solution is prepared for serial dilution to the desired final concentrations for experiments.
Materials:
-
This compound solution in ethyl acetate
-
Anhydrous DMSO or Ethanol
-
Sterile, amber microcentrifuge tubes
-
Inert gas (e.g., argon or nitrogen)
Protocol:
-
Warm the vial of this compound to room temperature before opening.
-
Under a stream of inert gas, evaporate the ethyl acetate solvent.
-
Reconstitute the dried this compound in a suitable solvent such as anhydrous DMSO or ethanol to a final concentration of 10 mg/mL.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C.
Caption: Workflow for preparing a this compound stock solution.
In Vitro Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the FP receptor by this compound.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 cells stably transfected with the human FP receptor)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed FP receptor-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in HBSS with 20 mM HEPES. Probenecid (2.5 mM) can be included to improve dye retention.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the dye loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS at 2x the final desired concentration.
-
Measurement:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for 15-30 seconds.
-
Inject 100 µL of the 2x this compound solution into the wells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-4) for 2-5 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Calculate the peak fluorescence response and plot it against the concentration of this compound to determine the EC₅₀ value.
In Vitro Smooth Muscle Contraction Assay (Collagen Gel Contraction)
This assay assesses the ability of this compound to induce contraction in smooth muscle cells embedded in a 3D collagen matrix.
Materials:
-
Primary smooth muscle cells (e.g., human bronchial or aortic smooth muscle cells)
-
Cell culture medium
-
Type I rat tail collagen
-
Neutralizing buffer (e.g., 5x DMEM, 0.2 M HEPES, 0.1 M NaOH)
-
24-well tissue culture plates
-
Digital imaging system
Protocol:
-
Cell Preparation: Culture smooth muscle cells to 80-90% confluency. Harvest the cells by trypsinization and resuspend in serum-free medium.
-
Collagen Gel Preparation:
-
On ice, mix the cell suspension with the collagen solution and neutralizing buffer to achieve a final collagen concentration of 1.5-2.0 mg/mL and a cell density of 1-2 x 10⁵ cells/mL.
-
Quickly dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.
-
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.
-
Contraction Assay:
-
After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Add 1 mL of serum-free medium containing the desired concentration of this compound or vehicle control to each well.
-
Place the plate in a 37°C incubator.
-
-
Measurement and Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), capture images of the gels using a digital imaging system.
-
Measure the area of the gels using image analysis software.
-
The degree of contraction is expressed as the percentage decrease in gel area compared to the initial area. Plot the percentage of contraction against the concentration of this compound.
-
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Prostanoid Receptor Antagonists in Cell-Based Assays
Important Note on the Target of CAY10509
Initial characterization of this compound in the context of this request suggested its use as a selective EP4 receptor antagonist. However, a thorough review of publicly available data from suppliers such as Cayman Chemical indicates that This compound is a prostaglandin F2α (PGF2α) analog that acts as a selective FP receptor antagonist , with a half-maximal inhibitory concentration (IC50) of approximately 30 nM for the human FP receptor.[1][] There is no scientific literature supporting the activity of this compound as an EP4 receptor antagonist.
Given this discrepancy, providing protocols for this compound in the context of EP4 receptor signaling would be scientifically inaccurate. Therefore, these application notes will focus on the principles and protocols for a representative selective EP4 receptor antagonist to fulfill the core request for methodologies to study this important signaling pathway.
Application Notes: The Role of Selective EP4 Receptor Antagonists in Cell-Based Assays
Introduction to the PGE2-EP4 Signaling Axis
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) enzymes and a key lipid mediator involved in inflammation, pain, and cancer progression.[3] It exerts its diverse biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is frequently upregulated in various cancers, including breast, colon, lung, and pancreatic cancer.[1][4][5]
Upon activation by PGE2, the EP4 receptor primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic AMP (cAMP).[3][6] Elevated cAMP levels activate Protein Kinase A (PKA) and other downstream effectors. The EP4 receptor can also signal through alternative pathways, such as the PI3K/Akt and ERK pathways, to promote cell survival, proliferation, migration, and invasion.[1][7][8][9]
Mechanism of Action of EP4 Antagonists
Selective EP4 receptor antagonists are small molecules that competitively bind to the EP4 receptor, preventing the binding of its endogenous ligand, PGE2.[3] This blockade inhibits the downstream signaling cascades, thereby reducing intracellular cAMP levels, suppressing the activation of pro-survival pathways like PI3K/Akt, and ultimately attenuating the pro-tumorigenic effects of PGE2.[4][10] These antagonists are valuable research tools for elucidating the role of EP4 signaling in cellular processes and are being investigated as potential therapeutics for cancer and inflammatory diseases.[3][4]
Quantitative Data for Representative EP4 Antagonists
The following table summarizes the inhibitory concentrations (IC50) of various selective EP4 receptor antagonists from cell-based assays described in the literature. This data is crucial for determining the appropriate concentration range for designing new experiments.
| Compound | Assay Type | Cell Line / System | IC50 Value |
| EP4 receptor antagonist 1 | Calcium Flux Assay | CHO cells expressing human EP4 and Gα16 | 6.1 nM |
| EP4 receptor antagonist 1 | Selectivity vs. EP1, EP2, EP3 | CHO cells | >10,000 nM |
| RQ-15986 | cAMP Inhibition Assay | Murine 66.1 mammary tumor cells | ~1-3 µM |
| L001 | CRE Luciferase Reporter Assay | HEK293 cells | 7.29 ± 0.64 nM |
| Grapiprant (CJ-023423) | [3H]-PGE2 Binding Assay | - | 13 nM (Ki) |
| ONO-AE3-208 | Inhibition of PGE2-induced effects | Human Podocytes | 1 µM |
Diagrams of Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Protocol 1: Inhibition of PGE2-Induced cAMP Production
This protocol details how to measure the ability of a selective EP4 antagonist to inhibit PGE2-stimulated cAMP production in a cancer cell line known to express the EP4 receptor (e.g., LoVo colon cancer cells, 66.1 mammary tumor cells).[11][12]
Materials:
-
EP4-expressing cancer cell line (e.g., LoVo)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PGE2 (Prostaglandin E2)
-
Selective EP4 Antagonist (e.g., EP4 receptor antagonist 1)
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
Phosphate-Buffered Saline (PBS)
-
White, opaque 96-well microplates suitable for luminescence/fluorescence
-
cAMP Assay Kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)[12]
-
Cell lysis buffer (provided with cAMP kit)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of the EP4 antagonist in DMSO.
-
Create a serial dilution of the antagonist in serum-free media to achieve final desired concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a stock solution of PGE2 in ethanol or DMSO and dilute in serum-free media to a working concentration that is 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).
-
-
Assay Execution:
-
Gently aspirate the culture medium from the wells.
-
Wash cells once with 100 µL of warm PBS.
-
Add 50 µL of serum-free medium containing 100 µM IBMX to each well and incubate for 30 minutes at 37°C.[12]
-
Add 25 µL of the diluted EP4 antagonist to the appropriate wells. Add 25 µL of vehicle (e.g., 0.1% DMSO in media) to control wells.
-
Incubate for 30-60 minutes at 37°C.
-
Add 25 µL of the 2x PGE2 solution to stimulate the cells (final concentration will be 1x). For unstimulated controls, add 25 µL of vehicle.
-
-
cAMP Measurement:
-
Aspirate the medium.
-
Lyse the cells by adding the volume of lysis buffer specified by the cAMP assay kit manufacturer.
-
Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP levels. This typically involves transferring the lysate to the assay plate and adding detection reagents.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the log of the antagonist concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value of the EP4 antagonist.
-
Protocol 2: Inhibition of Cancer Cell Migration (Wound Healing/Scratch Assay)
This assay assesses the effect of an EP4 antagonist on the migratory capacity of cancer cells in a 2D environment.[9][14][15]
Materials:
-
Cancer cell line (e.g., Pan02, BxPC-3 pancreatic cancer cells)[14]
-
Complete cell culture medium
-
Serum-free or low-serum (e.g., 1% FBS) medium
-
PGE2
-
Selective EP4 Antagonist
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Once cells are 95-100% confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of each well.
-
Gently wash the wells twice with PBS to remove detached cells.
-
-
Treatment:
-
Prepare treatment media (low-serum) containing the desired concentration of PGE2 (e.g., 0.1 µM) with or without a serial dilution of the EP4 antagonist.[14]
-
Include a vehicle control (PGE2 only) and an untreated control (media only).
-
Add the respective treatment media to each well.
-
-
Imaging:
-
Immediately after adding the treatment media, capture images of the scratch in each well at designated locations (mark the plate for consistency). This is the 0-hour time point.
-
Incubate the plate at 37°C, 5% CO2.
-
Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours). The optimal duration depends on the migration speed of the cell line.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure for each condition relative to the 0-hour time point:
-
% Wound Closure = [(Area_t0 - Area_tx) / Area_t0] * 100
-
-
Plot the percentage of wound closure against the antagonist concentration to determine its inhibitory effect on PGE2-induced cell migration.
-
Protocol 3: Analysis of Gene Expression (COX-2) by Quantitative PCR (qPCR)
This protocol is used to determine if EP4 antagonism can reverse the PGE2-induced upregulation of target genes, such as COX-2, which is often part of a positive feedback loop in cancer.[11][16]
Materials:
-
Cancer cell line (e.g., LoVo)[11]
-
6-well tissue culture plates
-
PGE2
-
Selective EP4 Antagonist
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
cDNA synthesis kit (Reverse Transcriptase)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for the target gene (e.g., PTGS2 for COX-2) and a housekeeping gene (GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with PGE2 (e.g., 5 µM) with or without various concentrations of the EP4 antagonist for a duration known to induce target gene expression (e.g., 6-24 hours).[11]
-
-
RNA Extraction:
-
After incubation, wash cells with PBS and lyse them directly in the well.
-
Isolate total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Quantify RNA concentration and assess purity (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the diluted cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[11][16]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative change in gene expression compared to a control condition (e.g., untreated cells) using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in expression is calculated as 2^(-ΔΔCt).
-
Plot the fold change against the antagonist concentration to visualize the dose-dependent inhibition of PGE2-induced gene expression.
-
References
- 1. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Discovery and characterization of a potent and selective EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 (PGE2) promotes proliferation and invasion by enhancing SUMO-1 activity via EP4 receptor in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. EP4-induced mitochondrial localization and cell migration mediated by CALML6 in human oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. COX-2 and Prostaglandin EP3/EP4 Signaling Regulate the Tumor Stromal Proangiogenic Microenvironment via CXCL12-CXCR4 Chemokine Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: CAY10509 as a Potent Antagonist in FP Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing CAY10509 as a competitive antagonist in a radioligand binding assay for the human Prostaglandin F2α (FP) receptor. This compound is a potent PGF2α analog that demonstrates high affinity for the FP receptor, making it a valuable tool for studying receptor pharmacology and for the screening of novel FP receptor modulators.
Introduction
The Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor, is a G-protein coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, PGF2α.[1] Activation of the FP receptor is coupled to the Gq alpha subunit, which stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively, influencing a variety of physiological processes including smooth muscle contraction, luteolysis, and intraocular pressure regulation.[1][2][3][4] Given its role in diverse physiological and pathophysiological conditions, the FP receptor is a significant target for drug discovery.
This compound is a synthetic analog of PGF2α that acts as a potent and selective antagonist of the FP receptor.[5] Its ability to competitively inhibit the binding of PGF2α makes it an excellent tool for in vitro characterization of the FP receptor. This application note details a robust protocol for a competitive radioligand binding assay using membranes from cells expressing the human FP receptor, [³H]-PGF2α as the radioligand, and this compound as a competitor.
This compound Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in in vitro assays.
| Property | Value | Reference |
| Chemical Name | 9α,11α,15R-trihydroxy-17-thiofluorophenoxy-17,18,19,20-tetranor-prostan-1-oic acid, methyl ester | --INVALID-LINK-- |
| Molecular Formula | C₂₃H₃₅FO₅S | --INVALID-LINK-- |
| Molecular Weight | 442.6 g/mol | --INVALID-LINK-- |
| IC₅₀ for human FP Receptor | ~30 nM | --INVALID-LINK-- |
| Solubility | DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 100 mg/ml; PBS (pH 7.2): 0.25 mg/ml | --INVALID-LINK-- |
| Storage | Store at -20°C as a solution in an appropriate solvent. | --INVALID-LINK-- |
FP Receptor Signaling Pathway
The binding of an agonist, such as PGF2α, to the FP receptor initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Analyses of ligand binding to IP3 receptors using fluorescence polarization | Department of Pharmacology [phar.cam.ac.uk]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
CAY10509: Application Notes and Protocols for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10509 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor (FP receptor), a G-protein coupled receptor involved in a myriad of physiological and pathological processes. As a PGF2α analog, this compound competitively inhibits the binding of PGF2α to the FP receptor, with a reported IC50 of 30 nM, thereby blocking its downstream signaling pathways.[1] The FP receptor is implicated in a range of biological functions, including smooth muscle contraction, luteolysis, intraocular pressure regulation, and inflammation. Consequently, this compound presents a valuable tool for investigating the in vivo roles of the PGF2α/FP receptor axis in various disease models.
This document provides a comprehensive overview of the potential applications of this compound in in vivo animal models, drawing upon established methodologies for studying FP receptor antagonism. While direct in vivo studies using this compound are not extensively reported in publicly available literature, the protocols and application notes provided herein are based on studies with other well-characterized FP receptor antagonists, such as AL-8810, and can be adapted for the investigation of this compound.
Mechanism of Action and Signaling Pathway
This compound acts by blocking the PGF2α-induced activation of the FP receptor. Upon agonist binding, the FP receptor typically couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and inflammatory mediator release. By inhibiting the initial agonist binding, this compound effectively abrogates these downstream events.
Caption: Signaling pathway of the PGF2α FP receptor and the inhibitory action of this compound.
Potential In Vivo Applications and Experimental Models
Based on the known functions of the FP receptor, this compound can be a valuable tool to explore its role in the following animal models of disease:
-
Ocular Hypertension and Glaucoma: FP receptor agonists are a first-line treatment for glaucoma due to their ability to increase uveoscleral outflow and reduce intraocular pressure (IOP). This compound could be used in animal models of glaucoma (e.g., laser-induced ocular hypertension in rabbits or non-human primates) to investigate the role of endogenous PGF2α in IOP regulation and to study the mechanisms of aqueous humor dynamics.
-
Preterm Labor: PGF2α is a potent uterotonic agent and plays a crucial role in the initiation and progression of labor. Animal models of preterm labor, often induced by lipopolysaccharide (LPS) in rodents, can be utilized to evaluate the efficacy of this compound in preventing or delaying premature uterine contractions and delivery.
-
Inflammation and Pain: The FP receptor is involved in inflammatory processes and pain signaling. This compound could be tested in various models of inflammation, such as carrageenan-induced paw edema in rats, and in models of inflammatory pain to assess its anti-inflammatory and analgesic potential.
-
Hypertension: PGF2α can induce vasoconstriction in certain vascular beds, suggesting a potential role in the regulation of blood pressure. The effects of this compound could be investigated in animal models of hypertension, such as the spontaneously hypertensive rat (SHR) or angiotensin II-induced hypertension models, to explore the contribution of the FP receptor to blood pressure control.
Data Presentation: Quantitative Data from Analogous FP Receptor Antagonist Studies
As direct in vivo quantitative data for this compound is limited, the following table summarizes representative data from studies using the well-characterized FP receptor antagonist, AL-8810, to provide a reference for potential experimental designs and expected outcomes.
| Animal Model | Species | Compound | Dose | Route of Administration | Key Findings |
| Ocular Hypertension | Rabbit | AL-8810 | 0.01% - 0.1% (topical) | Topical ocular | Blocked the IOP-lowering effect of FP agonists. |
| Preterm Labor (LPS-induced) | Mouse | AL-8810 | 10 mg/kg | Intraperitoneal | Delayed LPS-induced preterm delivery. |
| Inflammatory Pain | Rat | AL-8810 | 1 - 10 mg/kg | Intrathecal | Attenuated mechanical allodynia. |
| Endometriosis | Mouse | AL-8810 | 5 mg/kg/day | Subcutaneous | Reduced the size of endometriotic lesions. |
Experimental Protocols: General Methodologies
The following are generalized protocols that can be adapted for the use of this compound in various in vivo models. It is crucial to perform dose-response studies and to assess the pharmacokinetic and toxicological profile of this compound in the chosen animal model before initiating efficacy studies.
Protocol 1: Evaluation of this compound in a Model of Ocular Hypertension
Objective: To determine the effect of this compound on intraocular pressure (IOP) in an animal model of ocular hypertension.
Animal Model: New Zealand White rabbits.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 0.02% benzalkonium chloride)
-
Topical FP receptor agonist (e.g., latanoprost)
-
Tonometer (e.g., Tono-Pen)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
Procedure:
-
Acclimatize animals and obtain baseline IOP measurements for several days.
-
Induce ocular hypertension in one eye of each animal using a validated method (e.g., laser photocoagulation of the trabecular meshwork).
-
Once a stable elevation in IOP is achieved, randomize animals into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Administer a single topical drop (e.g., 30 µL) of the respective treatment to the hypertensive eye.
-
Measure IOP at regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) post-treatment.
-
In a separate experiment, pre-treat the hypertensive eyes with this compound or vehicle 30 minutes prior to the administration of an FP receptor agonist to assess the antagonistic effect.
-
Monitor animals for any signs of ocular irritation or adverse effects.
Protocol 2: Evaluation of this compound in a Model of LPS-Induced Preterm Labor
Objective: To assess the ability of this compound to prevent or delay lipopolysaccharide (LPS)-induced preterm labor in mice.
Animal Model: Pregnant CD-1 mice (e.g., gestational day 15).
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or DMSO/saline mixture)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile syringes and needles
Procedure:
-
House timed-pregnant mice individually.
-
On gestational day 15, randomize pregnant mice into treatment groups (e.g., Saline + Vehicle, LPS + Vehicle, LPS + this compound).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection) at a predetermined time before LPS administration.
-
Administer LPS (e.g., 100 µg/kg, intraperitoneally) to induce preterm labor.
-
Monitor the mice continuously for signs of labor and record the time of delivery of the first pup.
-
Assess pup viability at birth.
-
The primary endpoint is the percentage of mice delivering preterm (e.g., within 24 hours of LPS administration) and the latency to delivery.
Caption: Experimental workflow for the LPS-induced preterm labor model.
Pharmacokinetics and Toxicology Considerations
Prior to conducting efficacy studies, it is imperative to perform pharmacokinetic (PK) and toxicology studies for this compound.
Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Methodology: Administer this compound via the intended route of administration (e.g., intravenous, oral, intraperitoneal) to the selected animal species. Collect blood samples at various time points and analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS). This will help in determining key PK parameters such as half-life, clearance, and bioavailability, which are essential for designing an appropriate dosing regimen.
Toxicology Studies:
-
Objective: To identify the potential adverse effects of this compound and to determine the maximum tolerated dose (MTD).
-
Methodology: Conduct acute and repeated-dose toxicity studies. In an acute toxicity study, administer single escalating doses of this compound and observe the animals for a specified period for any signs of toxicity or mortality. For repeated-dose studies, administer this compound daily for a defined duration (e.g., 7 or 28 days) and monitor for changes in body weight, food and water consumption, clinical signs, and hematological and clinical chemistry parameters. A full histopathological examination of major organs should be performed at the end of the study.
Conclusion
References
Application Notes and Protocols for CAY10509 Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10509 is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes. As a PGF2α analog, this compound competitively inhibits the binding of the endogenous ligand PGF2α, thereby modulating downstream signaling pathways. The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 30 nM in binding assays using the recombinant human FP receptor.[1]
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific cellular assays. The protocols outlined below focus on a common functional assay for FP receptor antagonists: the intracellular calcium mobilization assay.
Signaling Pathway
The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like PGF2α, the Gq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound blocks this cascade by preventing the initial activation of the FP receptor.
Quantitative Data Presentation
The following table summarizes the known properties of this compound.
| Parameter | Value | Reference |
| Compound Type | PGF2α Analog, FP Receptor Antagonist | [1] |
| IC50 | ~30 nM (recombinant human FP receptor binding assay) | [1] |
| Molecular Formula | C23H35FO5S | [1] |
| Molecular Weight | 442.6 g/mol | [1] |
The table below provides a hypothetical example of a dose-response dataset for this compound in a functional assay, which can be used to determine the IC50 value.
| This compound Concentration (nM) | % Inhibition of PGF2α-induced Calcium Mobilization (Example Data) |
| 0.1 | 5 |
| 1 | 15 |
| 10 | 40 |
| 30 | 52 |
| 100 | 75 |
| 500 | 90 |
| 1000 | 98 |
| 5000 | 100 |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Calcium Mobilization Assay
This protocol describes how to determine the IC50 of this compound by measuring its ability to inhibit PGF2α-induced intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the FP receptor.
Materials:
-
This compound
-
PGF2α (or other suitable FP receptor agonist)
-
Cell line expressing the FP receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities and automated injection
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the FP receptor-expressing cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Typically, this involves diluting the dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS) containing a small percentage of Pluronic F-127 to aid in dye solubilization. Probenecid can be included to inhibit organic anion transporters and reduce dye leakage.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test would be from 1 pM to 10 µM to encompass the expected IC50. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound concentration) and a no-compound control.
-
After the dye loading incubation, gently wash the cells with assay buffer to remove excess dye.
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Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation and Data Acquisition:
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Prepare the FP receptor agonist (e.g., PGF2α) at a concentration that elicits a submaximal to maximal response (e.g., EC80), as determined from a prior agonist dose-response experiment.
-
Place the microplate into the fluorescence plate reader and allow the temperature to equilibrate.
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Set the instrument to record the fluorescence intensity over time (kinetic read).
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Establish a stable baseline fluorescence reading for 10-20 seconds.
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Use the instrument's automated injector to add the PGF2α solution to all wells simultaneously.
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Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
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Calculate the percentage of inhibition for each this compound concentration relative to the control wells (agonist only).
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Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
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Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.
-
Conclusion
The provided protocols and information will enable researchers to effectively determine the optimal working concentration of this compound for their in vitro studies. By understanding the underlying signaling pathway and employing a robust functional assay, such as the calcium mobilization assay, the inhibitory activity of this compound can be accurately quantified, facilitating its use in drug development and scientific research.
References
Application Notes and Protocols for Studying the Effect of CAY10509 on Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is often associated with elevated intraocular pressure (IOP). Prostaglandin F2α (PGF2α) analogs are a first-line treatment for glaucoma, effectively lowering IOP by increasing the uveoscleral outflow of aqueous humor. These drugs act as agonists for the prostaglandin F receptor (FP receptor). Understanding the role of the FP receptor signaling pathway is crucial for the development of new glaucoma therapies.
CAY10509 is a PGF2α analog that acts as a potent and selective antagonist of the FP receptor, with an in vitro IC50 of 30 nM. As an FP receptor antagonist, this compound is a valuable tool for researchers to investigate the physiological and pathological roles of the FP receptor in regulating IOP. These application notes provide a detailed protocol for studying the effect of this compound on IOP in a preclinical animal model. The protocol is designed to assess the effect of this compound alone and its ability to block the IOP-lowering effects of a known FP receptor agonist, latanoprost.
Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like PGF2α or latanoprost, couples to Gq/11. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway in the ciliary muscle and trabecular meshwork is thought to lead to the remodeling of the extracellular matrix and a subsequent increase in the uveoscleral outflow of aqueous humor, thereby reducing IOP.[1][2][3] As an antagonist, this compound is expected to bind to the FP receptor and block the initiation of this signaling cascade.
Experimental Protocols
Materials
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Compound: this compound (Cayman Chemical or other reputable supplier)
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Positive Control Agonist: Latanoprost ophthalmic solution (0.005%)
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Positive Control Antagonist: AL-8810 (Cayman Chemical or other reputable supplier)
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Vehicle: A sterile, isotonic ophthalmic solution. A suitable vehicle can be prepared with Polysorbate 80 (0.5% w/v) and Sodium Hyaluronate (0.2% w/v) in phosphate-buffered saline (PBS) at pH 6.8-7.2.[2]
-
Animals: New Zealand White rabbits (male or female, 2-3 kg). All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Equipment:
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Tonometer (e.g., Tono-Pen, TonoVet) for IOP measurement
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Micropipettes
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Animal restrainers
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Anesthetic (e.g., a mixture of ketamine and xylazine)
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Topical proparacaine hydrochloride ophthalmic solution (0.5%) for local anesthesia
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Calipers for pupil diameter measurement (optional)
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Aqueous humor outflow facility measurement system (perfusion apparatus)
-
Experimental Design and Workflow
This protocol is designed to evaluate the effect of this compound on baseline IOP and its ability to antagonize the IOP-lowering effect of latanoprost.
Part 1: Effect of this compound on Baseline IOP
-
Animal Acclimation and Baseline IOP:
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House rabbits individually and allow them to acclimate for at least one week before the experiment.
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Measure baseline IOP for three consecutive days at the same time each day to establish a stable baseline.
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To measure IOP, apply one drop of proparacaine hydrochloride (0.5%) to each eye. Gently restrain the rabbit and measure IOP using a calibrated tonometer. Record three consecutive readings and calculate the mean.
-
-
Treatment Groups:
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Randomly assign rabbits to the following treatment groups (n=6-8 animals per group):
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Group 1: Vehicle (contralateral eye receives no treatment)
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Group 2: this compound (low dose, e.g., 0.01%)
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Group 3: this compound (high dose, e.g., 0.1%)
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Group 4: Latanoprost 0.005% (positive control)
-
-
-
Dosing and IOP Measurement:
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On the day of the experiment, administer a single 30 µL drop of the respective test substance to one eye of each rabbit. The contralateral eye will serve as a control.
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Measure IOP in both eyes at 0 (pre-dose), 2, 4, 6, 8, and 24 hours after instillation.
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Part 2: Antagonism of Latanoprost-Induced IOP Reduction
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Treatment Groups:
-
Use a separate cohort of rabbits and randomize them into the following groups (n=6-8 animals per group):
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Group A: Vehicle + Latanoprost 0.005%
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Group B: this compound (effective dose determined from Part 1) + Latanoprost 0.005%
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Group C: AL-8810 (e.g., 0.1%) + Latanoprost 0.005% (positive control for antagonism)
-
-
-
Dosing and IOP Measurement:
-
Administer a single 30 µL drop of the antagonist (this compound, AL-8810, or vehicle) to one eye of each rabbit.
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Thirty minutes after the initial dose, administer a single 30 µL drop of latanoprost 0.005% to the same eye.
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Measure IOP in both eyes at 0 (pre-antagonist dose), 0.5 (pre-latanoprost dose), 2.5, 4.5, 6.5, 8.5, and 24.5 hours after the initial antagonist dose.
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Part 3: Aqueous Humor Outflow Facility Measurement (Optional)
At the end of the in-life portion of the study, a subset of animals from each group can be used to measure the total outflow facility. This is a more invasive procedure and should be performed under general anesthesia. The two-level constant pressure perfusion method is a standard technique for this measurement.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Intraocular Pressure (IOP)
| Treatment Group | Baseline IOP (mmHg) | ΔIOP at 2h (mmHg) | ΔIOP at 4h (mmHg) | ΔIOP at 6h (mmHg) | ΔIOP at 8h (mmHg) | ΔIOP at 24h (mmHg) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Latanoprost 0.005% | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Antagonistic Effect of this compound on Latanoprost-Induced IOP Reduction
| Treatment Group | Baseline IOP (mmHg) | Max. IOP Reduction (mmHg) | % Inhibition of Latanoprost Effect |
| Vehicle + Latanoprost | Mean ± SEM | Mean ± SEM | N/A |
| This compound + Latanoprost | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| AL-8810 + Latanoprost | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Statistical Analysis
Data should be expressed as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This detailed protocol provides a framework for researchers to investigate the effects of the FP receptor antagonist this compound on intraocular pressure. By following these procedures, researchers can obtain valuable data on the compound's potential as a pharmacological tool to study the role of the FP receptor in ocular physiology and pathology. The clear presentation of data in tables and the visualization of the signaling pathway and experimental workflow will aid in the interpretation and communication of the results.
References
CAY10509 in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10509 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] With an IC50 value of 30 nM, it serves as a valuable chemical probe for investigating the physiological and pathological roles of the PGF2α/FP receptor signaling pathway.[1][2] While the primary application of this compound lies in the study of prostanoid signaling, its complex biological effects necessitate a broader characterization, including the assessment of potential off-target activities and its influence on downstream cellular processes. High-throughput screening (HTS) methodologies provide a robust framework for such investigations.
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening assays. We present two primary applications:
-
Primary Target Engagement: A competitive binding assay to determine the potency and selectivity of this compound and other test compounds for the FP receptor.
-
Hypothetical Off-Target Screening: A proposed application to screen this compound against a panel of histone acetyltransferases (HATs) to identify any potential off-target inhibitory activity. This is crucial for understanding the compound's full pharmacological profile.
Signaling Pathway Overview
This compound acts by blocking the binding of PGF2α to the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor typically leads to the activation of Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and activation of protein kinase C (PKC), respectively. These signaling events can ultimately influence gene transcription, a process regulated by epigenetic mechanisms such as histone acetylation.
Data Presentation
Table 1: Potency of this compound in FP Receptor Competitive Binding Assay
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | FP Receptor | Radioligand Binding | 30 |
| PGF2α | FP Receptor | Radioligand Binding | 5 |
| Compound X | FP Receptor | Radioligand Binding | 150 |
| Compound Y | FP Receptor | Radioligand Binding | >10,000 |
Table 2: Hypothetical Off-Target Profile of this compound against a Panel of Histone Acetyltransferases (HATs)
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | p300 | Biochemical HAT Assay | >100 |
| This compound | PCAF | Biochemical HAT Assay | >100 |
| This compound | GCN5 | Biochemical HAT Assay | >100 |
| This compound | HAT1 | Biochemical HAT Assay | 85 |
| Garcinol (Control) | p300 | Biochemical HAT Assay | 7 |
Experimental Protocols
Protocol 1: FP Receptor Competitive Binding Assay (HTS Format)
This protocol describes a competitive radioligand binding assay in a 96-well format to determine the affinity of test compounds for the FP receptor.
References
Application Notes and Protocols for Immunohistochemical Analysis in Studies Involving CAY10509
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10509 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. It acts as a PGF2α analog with an IC50 of 30 nM, making it a valuable tool for investigating the physiological and pathological roles of the PGF2α/FP receptor signaling pathway.[1] This pathway is implicated in a variety of biological processes, including smooth muscle contraction, inflammation, and cellular proliferation.[2][3] These application notes provide a framework for utilizing immunohistochemistry (IHC) to assess the biological effects of this compound in tissue samples. The focus is not on the direct detection of this compound, but rather on using IHC to measure changes in the expression or phosphorylation status of downstream targets and cellular markers following treatment with this inhibitor.
Mechanism of Action: The FP Receptor Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, PGF2α, the receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC) and other downstream effectors, such as the Rho kinase and MAP kinase (Erk1/2) pathways.[2] this compound, as an FP receptor antagonist, blocks the initiation of this signaling cascade.
References
- 1. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting CAY10509 precipitation in media
Welcome to the technical support center for CAY10509. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of prostaglandin F2α (PGF2α) and acts as a potent and selective inhibitor of the prostaglandin F receptor (FP receptor).[1][2] The FP receptor is a G-protein coupled receptor (GPCR) that, when activated by its natural ligand PGF2α, initiates a signaling cascade involved in various physiological processes. This compound, by blocking this receptor, allows researchers to study the roles of the PGF2α/FP receptor pathway.
Q2: My this compound, supplied in ethyl acetate, is precipitating when I add it to my cell culture medium. Why is this happening?
This is a common issue due to the low aqueous solubility of this compound.[2] The ethyl acetate carrier solvent is not miscible with aqueous cell culture media. When the ethyl acetate solution is directly added to the medium, the abrupt change in solvent polarity causes the hydrophobic this compound to "crash out" of solution and form a precipitate.
Q3: Is the ethyl acetate solvent toxic to my cells?
While high concentrations of any organic solvent can be cytotoxic, some studies have shown that ethyl acetate has a relatively low toxicity profile in various cell lines compared to other common solvents like DMSO.[3][4] However, it is always best practice to remove the original solvent and use a more biocompatible solvent, such as DMSO, at a final concentration that is non-toxic to your specific cell line (typically below 0.5%).
Q4: What is the FP receptor signaling pathway inhibited by this compound?
The FP receptor is a Gq-protein coupled receptor. Upon binding of an agonist like PGF2α, the Gq alpha subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses. There is also evidence of crosstalk with other pathways, such as the Ras/Raf/MEK/ERK pathway and transactivation of the epidermal growth factor receptor (EGFR).[2][5][6][7][8] this compound blocks the initiation of this cascade by preventing the binding of PGF2α to the FP receptor.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to identify and resolve precipitation issues with this compound in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound to media. | 1. Incomplete removal of ethyl acetate: The initial solvent is not compatible with aqueous media. 2. Exceeding aqueous solubility: The concentration of this compound is too high for the aqueous environment of the cell culture medium.[5][9] | - Ensure complete evaporation of the ethyl acetate solvent under a gentle stream of inert gas (e.g., nitrogen) before dissolving the compound in a suitable solvent like DMSO. - Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions into the pre-warmed cell culture medium. |
| Precipitate forms over time in the incubator. | 1. Temperature shift: A cold stock solution added to warm media can cause the compound to fall out of solution.[7][9] 2. Interaction with media components: Salts, proteins, and other components in the media or serum can reduce the solubility of the compound over time.[7][9] 3. pH instability: Changes in the pH of the media in the incubator can affect the solubility of pH-sensitive compounds.[5][9] | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution. - Test the solubility of this compound in your specific basal media with and without serum to determine if serum components are contributing to the precipitation. If so, consider reducing the serum concentration if your experiment allows. - Ensure your media is properly buffered for the CO2 concentration in your incubator to maintain a stable pH. |
| Microscopic crystals or particles observed in the culture vessel. | Micro-precipitation: Small, insoluble aggregates of the compound may not be visible to the naked eye but can still affect the experiment. | - After preparing the final working solution of this compound in media, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any micro-precipitates. Use the supernatant for your experiment. - Consider sterile filtering the final working solution through a 0.22 µm filter if you suspect particulate matter. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~50 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | ~50 mg/mL | [2] |
| Ethanol | ~100 mg/mL | [2] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL | [2] |
Note: The solubility of this compound in complex cell culture media such as DMEM or RPMI-1640 has not been quantitatively determined in publicly available literature. However, based on its low aqueous solubility in PBS, it is expected to be poorly soluble in basal media. The presence of fetal bovine serum (FBS) may increase its apparent solubility due to protein binding, but this can also lead to sequestration of the compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound from the supplied ethyl acetate solution.
Materials:
-
This compound in ethyl acetate
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom glass vial
-
Gentle stream of inert gas (e.g., nitrogen)
-
Sterile, light-protected microcentrifuge tubes
Methodology:
-
Solvent Evaporation: Transfer the desired amount of the this compound/ethyl acetate solution to a sterile, conical-bottom glass vial. Under a gentle stream of inert gas, evaporate the ethyl acetate until a dry film or residue of this compound is visible at the bottom of the vial. Ensure all ethyl acetate has been removed.
-
Reconstitution in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, add 1 mL of DMSO to 4.426 mg of this compound (Molecular Weight = 442.6 g/mol ).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there is no undissolved material.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into your final cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as required by your experiment)
-
Sterile conical tubes
Methodology:
-
Intermediate Dilution (Recommended): To minimize localized high concentrations of DMSO, first prepare an intermediate dilution. In a sterile conical tube, add a small volume of the pre-warmed cell culture medium (e.g., 500 µL). To this, add the required volume of the 10 mM this compound stock solution. Gently vortex to mix.
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Final Dilution: Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, you would add 10 µL of the 10 mM stock solution to 9.99 mL of media (this can be done via the intermediate dilution step).
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Mixing: Invert the tube or bottle several times to ensure the working solution is homogeneous.
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Final Check: Visually inspect the medium against a light source for any signs of precipitation before adding it to your cells.
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Application: Use the freshly prepared this compound-containing medium immediately for your experiment. Do not store media containing this compound for extended periods.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified FP receptor signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ethyl acetate - DCCEEW [dcceew.gov.au]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing CAY10509 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CAY10509 for cell viability experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to establish a dose-response curve. A typical starting range would be a logarithmic dilution series from 1 nM to 100 µM. This wide range will help identify the concentrations at which this compound exhibits its biological activity, potential cytotoxicity, or has no discernible effect.
Q2: How can I determine if this compound is cytotoxic to my specific cell line?
A2: Cytotoxicity can be assessed using various cell viability assays. Commonly used methods include:
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MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.
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LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.
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Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the principle that viable cells have intact membranes and exclude the dye, while non-viable cells do not.
It is crucial to include both a positive control (a known cytotoxic agent) and a negative control (vehicle, e.g., DMSO at the same final concentration as used for this compound) in your experiments.
Q3: My cells show signs of stress (e.g., changes in morphology, detachment) even at low concentrations of this compound. What could be the cause?
A3: Cell stress at low concentrations can be attributed to several factors:
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High Cell Line Sensitivity: Some cell lines are inherently more sensitive to specific compounds.
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Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%. It is important to run a vehicle-only control to assess solvent toxicity.
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Compound Instability: The compound may degrade over time into toxic byproducts.
To troubleshoot, consider lowering the concentration range of this compound and always include a vehicle control.
Q4: I am not observing any effect of this compound on my cells. What should I do?
A4: A lack of response could be due to several reasons:
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Incorrect Concentration Range: The effective concentration might be higher than the range you have tested.
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Poor Solubility: this compound may not be fully soluble in the culture medium at the tested concentrations, reducing its effective concentration.
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Absence of Target Receptor: Your cell line may not express the Prostaglandin F (FP) receptor, which this compound targets.
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Insufficient Incubation Time: The biological effects of this compound may require a longer incubation period to become apparent.
To address this, you can verify the expression of the FP receptor in your cell line, check the solubility of this compound in your culture medium, and perform a time-course experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Pipetting errors- Uneven cell seeding- "Edge effects" in the microplate | - Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent incubation times- Different batches of this compound or reagents | - Use cells within a consistent and low passage number range.- Standardize all incubation times.- Qualify new batches of the compound and reagents before use. |
| Unexpected "bell-shaped" dose-response curve | - Off-target effects at high concentrations- Compound precipitation at high concentrations | - Investigate potential off-target effects through literature review or further experiments.- Visually inspect for precipitation and consider testing a narrower, lower concentration range. |
| Compound appears to precipitate in the culture medium | - Poor solubility of this compound at the tested concentration- High final concentration of the solvent (e.g., DMSO) | - Determine the maximum soluble concentration of this compound in your culture medium.- Ensure the final solvent concentration is non-toxic and does not cause precipitation. |
Data Presentation
The following table is a template. Researchers should populate it with their own experimental data.
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC₅₀ (µM) | Notes |
| e.g., HeLa | e.g., MTT | e.g., 48 | e.g., To be determined | e.g., Observed morphological changes at >10 µM |
| e.g., A549 | e.g., LDH Release | e.g., 24 | e.g., To be determined | e.g., No significant cytotoxicity observed up to 50 µM |
| e.g., Jurkat | e.g., Trypan Blue | e.g., 72 | e.g., To be determined | e.g., Dose-dependent decrease in viability |
Experimental Protocols
Protocol: Determining the Optimal Concentration of a Novel Compound (e.g., this compound) for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel compound on a specific cell line.
Materials:
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Target cell line
-
Complete cell culture medium
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This compound (or other test compound)
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Vehicle (e.g., DMSO)
-
96-well clear, flat-bottom plates
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Cell viability assay reagent (e.g., MTT, MTS, or LDH release kit)
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Multichannel pipette
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Plate reader
Methodology:
-
Cell Seeding:
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Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density. The optimal seeding density should result in sub-confluent cells at the end of the experiment.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 1 nM to 100 µM).
-
Prepare a vehicle control with the same final concentration of the solvent as the highest concentration of this compound.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. The incubation time will depend on the cell type and the expected mechanism of action of the compound.
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, MTS, or LDH release).
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
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Plot the percent cell viability against the logarithm of the compound concentration to generate a dose-response curve.
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Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Technical Support Center: Interpreting Unexpected Results with CAY10509
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and interpret unexpected results during experiments with CAY10509, a potent Prostaglandin F2α (PGF2α) analog and FP receptor inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a PGF2α analog that acts as a competitive inhibitor of the Prostaglandin F2α receptor (FP receptor).[1] It has a reported IC50 of 30 nM for the FP receptor.[1] By blocking the binding of the endogenous ligand PGF2α, this compound is expected to inhibit the downstream signaling cascade initiated by the FP receptor.
Q2: What is the expected downstream signaling pathway of FP receptor activation that this compound should inhibit?
A2: The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Upon activation, it initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC). Further downstream, this can lead to the activation of pathways such as the MAPK/ERK pathway and Rho kinase signaling.
Q3: We are not observing any effect of this compound in our cell-based assay. What are the possible reasons?
A3: There are several potential reasons for a lack of effect:
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Low or Absent FP Receptor Expression: The cell line you are using may not express the FP receptor at a sufficient level. It is crucial to confirm FP receptor expression using techniques like RT-qPCR, Western blot, or flow cytometry.
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Compound Stability and Solubility: this compound, like many small molecules, may have limited stability and solubility in aqueous solutions. Ensure the compound is properly dissolved and used within its stability window. It is recommended to prepare fresh dilutions from a stock solution for each experiment.
-
Incorrect Assay Conditions: The assay conditions, such as incubation time, cell density, and serum concentration in the media, may not be optimal for observing an effect. A time-course and dose-response experiment is recommended to determine the optimal conditions.
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Functional Redundancy: Other signaling pathways in your experimental system may compensate for the inhibition of the FP receptor, masking the effect of this compound.
Q4: We are observing an unexpected increase in a downstream signaling molecule that should be inhibited by this compound. Why might this be happening?
A4: This could be due to a few factors:
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Off-Target Effects: While this compound is a potent FP receptor inhibitor, like many pharmacological agents, it may have off-target effects at higher concentrations. Prostaglandins are known to cross-react with other prostanoid receptors. For instance, PGF2α itself can bind to the EP3 receptor.[2] It is possible that this compound interacts with another receptor that activates a parallel signaling pathway leading to the observed increase.
-
Signaling Crosstalk and Feedback Loops: Inhibition of the FP receptor might trigger compensatory feedback mechanisms in the cell, leading to the activation of other signaling pathways. For example, GPCR signaling can be complex, with potential for biased signaling where an inhibitor might paradoxically favor a certain pathway.
-
Receptor Dimerization: GPCRs can form heterodimers with other receptors, which can alter their signaling properties.[3][4] It's possible that in your cell system, the FP receptor is part of a complex that responds differently to this compound.
Q5: Are there any known off-target effects for PGF2α analogs?
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | Use low passage number cells and ensure consistent cell culture conditions (media, serum, supplements). Periodically perform cell line authentication. |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store the stock solution as recommended by the manufacturer. |
| Assay Variability | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Use a consistent incubation time for compound treatment. Ensure thorough mixing of reagents. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Unexpected Cellular Phenotype (e.g., toxicity, morphology changes)
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration range. Use concentrations at or near the IC50 for the FP receptor. |
| Off-Target Effects | If the phenotype is observed at high concentrations, it may be due to off-target effects. Try to rescue the phenotype with antagonists for suspected off-target receptors. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line. |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants.[5] |
Quantitative Data
Table 1: Relative Potency of Prostaglandins on Prostanoid Receptors
This table provides a general overview of the relative potency of PGF2α on different prostanoid receptors. Specific values can vary depending on the assay and cell type. Data for this compound on other receptors is not widely published.
| Receptor | Relative Potency of PGF2α |
| FP | ++++ |
| EP1 | ++ |
| EP2 | + |
| EP3 | ++ |
| EP4 | + |
| DP | + |
| IP | + |
| TP | + |
Data is a qualitative summary from various pharmacological studies. "++++" indicates high potency, while "+" indicates low potency.
Experimental Protocols
General Protocol for a Cell-Based FP Receptor Inhibition Assay (Calcium Mobilization)
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental setup.
-
Cell Culture:
-
Culture cells expressing the FP receptor in appropriate media and conditions.[6]
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in an appropriate assay buffer.
-
-
Calcium Assay:
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Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
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Add the this compound dilutions to the wells and incubate for the desired pre-treatment time.
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Add a known agonist of the FP receptor (e.g., PGF2α) to stimulate calcium mobilization.
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Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
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Calculate the change in fluorescence intensity in response to the agonist.
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Plot the agonist response against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: FP Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Unexpected this compound Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
CAY10509 off-target effects and how to control for them
Welcome to the technical support center for CAY10509. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and how to control for them in your experiments.
Troubleshooting Guide
Unexpected experimental results when using this compound? This guide will help you identify potential off-target effects and suggest appropriate control experiments.
| Observed Effect | Potential Off-Target Involved | Recommended Control Experiments |
| Cellular phenotype is not consistent with known FP receptor signaling. | Cross-reactivity with other prostanoid receptors (e.g., EP1, EP3). | - Use a structurally unrelated FP receptor antagonist (e.g., AL-8810) to confirm on-target effect.- Test for cross-reactivity by measuring this compound activity on cells expressing other prostanoid receptors.- Use a biologically inactive PGF2α analog as a negative control to rule out non-specific effects. |
| Unexpected changes in intracellular calcium levels. | Activation of Gq-coupled receptors other than the FP receptor, such as the EP1 receptor. | - Perform calcium mobilization assays in the presence of selective antagonists for other Gq-coupled prostanoid receptors.- Use cell lines that lack the FP receptor but express other prostanoid receptors. |
| Alterations in cAMP levels. | Interaction with Gs or Gi-coupled prostanoid receptors (e.g., EP2, EP4, DP). | - Measure cAMP levels in response to this compound in cells expressing different prostanoid receptors.- Co-treat with selective antagonists for other prostanoid receptors. |
| General cellular toxicity or stress responses. | Non-specific compound toxicity unrelated to prostanoid receptor activity. | - Perform a cell viability assay (e.g., MTT, trypan blue) with this compound and an inactive analog.- Visually inspect cells for signs of stress or morphological changes. |
Frequently Asked Questions (FAQs)
What is the primary target of this compound?
This compound is a prostaglandin F2α (PGF2α) analog and a potent inhibitor of the prostaglandin F2α receptor (FP receptor), with a reported IC50 of 30 nM.[1] The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.
What are the likely off-targets of this compound?
As a PGF2α analog, this compound has the potential to cross-react with other members of the prostanoid receptor family due to structural similarities among their endogenous ligands.[2][3][4] The most likely off-targets include other prostanoid receptors such as:
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EP Receptors (Prostaglandin E2 receptors): Particularly EP1 and EP3 subtypes, which can also couple to Gq and influence calcium signaling.[2]
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DP Receptors (Prostaglandin D2 receptors): Some PGF2α analogs have shown affinity for DP receptors.[2]
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TP Receptors (Thromboxane A2 receptors): Although generally more distinct, some cross-reactivity cannot be entirely ruled out without specific testing.
It is crucial to experimentally validate the selectivity of this compound in your specific experimental system.
How can I control for on-target versus off-target effects of this compound?
A multi-pronged approach using appropriate controls is essential:
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Negative Control (Non-Specific Effect Validation): Use a biologically inactive analog of PGF2α . While a universally accepted inactive analog can be difficult to source, compounds where the biological activity is significantly diminished in relevant assays can be used. For example, some 13-dehydro analogs of PGF2α have been shown to have reduced smooth muscle activity.[8] It is recommended to test a candidate negative control in your assay system to confirm its lack of activity. This control helps to distinguish FP receptor-mediated effects from non-specific effects of the compound structure or formulation.
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Orthogonal Approaches:
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Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the FP receptor (PTGFR gene). If the effect of this compound is diminished or abolished in these cells, it provides strong evidence for an on-target mechanism.
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Rescue Experiments: In a knockout/knockdown background, re-expressing the FP receptor should rescue the effect of this compound.
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What is a suitable concentration range for using this compound?
Given its IC50 of 30 nM for the FP receptor, a concentration range of 10 nM to 1 µM is a reasonable starting point for cell-based assays. It is highly recommended to perform a dose-response curve in your specific experimental system to determine the optimal concentration. Using the lowest effective concentration will minimize the risk of off-target effects.
Quantitative Data: Selectivity Profile of Prostanoid Receptor Ligands
This table summarizes the binding affinities (Ki in nM) of various prostanoid receptor ligands to provide a reference for potential cross-reactivity. Data for this compound across a full receptor panel is not currently available; therefore, data for related PGF2α analogs and the control compound AL-8810 are presented.
| Compound | FP | EP1 | EP2 | EP3 | EP4 | DP | IP | TP |
| PGF2α (endogenous ligand) | ~3-4 | >100 | >1000 | ~30-100 | >1000 | ~50-100 | >1000 | >1000 |
| This compound | 30 (IC50) | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| AL-8810 (Antagonist Control) | ~400-500 (Ki) | >10,000 | >10,000 | N/A | >10,000 | >10,000 | >10,000 | >10,000 |
Experimental Protocols
Protocol 1: Prostanoid Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for various prostanoid receptors.
Materials:
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Cell membranes prepared from cells overexpressing the prostanoid receptor of interest.
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Radiolabeled ligand specific for the receptor (e.g., [3H]-PGF2α for FP receptor).
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Unlabeled this compound.
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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96-well filter plates.
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Scintillation cocktail and scintillation counter.
Procedure:
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In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of unlabeled this compound.
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Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
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Allow the filters to dry, then add scintillation cocktail to each well.
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Quantify the radioactivity in each well using a scintillation counter.
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Determine the IC50 value for this compound by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to induce or inhibit calcium mobilization, a hallmark of Gq-coupled receptor activation.
Materials:
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Cells expressing the prostanoid receptor of interest.
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
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This compound and control compounds.
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A fluorescence plate reader or microscope capable of kinetic measurements.
Procedure:
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Seed cells in a 96-well plate and allow them to adhere.
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Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
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Wash the cells to remove excess dye.
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Establish a baseline fluorescence reading.
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Add this compound or control compounds to the wells and immediately begin kinetic fluorescence measurements.
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To test for antagonist activity, pre-incubate the cells with this compound before adding a known agonist (e.g., PGF2α).
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Analyze the change in fluorescence over time to determine the effect of the compounds on intracellular calcium levels.
Visualizations
Caption: this compound inhibits the FP receptor signaling pathway.
Caption: Workflow for validating this compound on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
CAY10509 not showing expected inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CAY10509 who are not observing the expected inhibitory effects.
Troubleshooting Guide: this compound Not Showing Expected Inhibition
Question: We are using this compound in our assay but are not observing the expected inhibition of the Prostaglandin F (FP) receptor. What are the potential reasons for this?
Answer: Several factors could contribute to the lack of expected inhibition. Below is a step-by-step troubleshooting guide to help you identify the potential issue.
Diagram: Troubleshooting Workflow for this compound Inhibition Issues
Caption: A flowchart outlining the logical steps for troubleshooting the lack of this compound inhibition.
Compound Integrity and Handling
| Potential Issue | Troubleshooting Steps | Recommended Action |
| Degradation of this compound | - Verify the storage conditions of your this compound stock. According to the supplier, it should be stored at room temperature in the continental US, but this may vary elsewhere.[1] - Prepare fresh aliquots from a new vial if possible. | Purchase a new batch of this compound and store it according to the manufacturer's instructions. |
| Incorrect Concentration | - Double-check all calculations for dilutions of your stock solution. - Consider having the concentration of your stock solution analytically verified. | Prepare a fresh dilution series from your stock solution. |
| Improper Solubilization | - Ensure this compound is fully dissolved in the recommended solvent. Incomplete dissolution will lead to a lower effective concentration. | Briefly sonicate or vortex the stock solution to ensure complete dissolution. |
Assay Conditions
| Potential Issue | Troubleshooting Steps | Recommended Action |
| Inappropriate Concentration Range | - this compound has an IC50 of 30 nM for the FP receptor.[1] Your experimental concentrations should bracket this value. | Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 10 µM). |
| Insufficient Incubation Time | - The inhibitor may require a longer incubation period to effectively bind to the FP receptor and elicit a downstream effect. | Perform a time-course experiment to determine the optimal incubation time. |
| Assay Interference | - Components of your assay buffer or cell culture medium (e.g., serum proteins) may bind to this compound, reducing its effective concentration. | If possible, reduce the percentage of serum or other potentially interfering components during the treatment period. |
Cellular System
| Potential Issue | Troubleshooting Steps | Recommended Action |
| Low or Absent FP Receptor Expression | - Confirm that your chosen cell line expresses the FP receptor at a sufficient level. | Verify FP receptor expression using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to have high FP receptor expression or an overexpression system. |
| Cell Health | - Poor cell health can lead to unreliable and inconsistent results. | Monitor cell viability and morphology. Ensure cells are not overgrown or stressed. |
| Cellular Uptake/Efflux | - The compound may not be reaching its target within the cell due to poor membrane permeability or active efflux. | While less common for receptor antagonists, consider this if other factors have been ruled out. Specific inhibitors of efflux pumps could be used to investigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the known IC50 for this compound?
A1: this compound is an inhibitor of the FP receptor with a reported IC50 of 30 nM.[1]
Q2: What is the mechanism of action for this compound?
A2: this compound is a PGF2α analog that acts as an inhibitor of the FP receptor, which is a G-protein coupled receptor (GPCR).[1][2]
Q3: What signaling pathway does this compound inhibit?
A3: this compound inhibits the signaling pathway activated by the FP receptor. Upon binding of its natural ligand, prostaglandin F2α (PGF2α), the FP receptor typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses.
Diagram: this compound Inhibition of the FP Receptor Signaling Pathway
Caption: this compound acts as an antagonist at the FP receptor, blocking the downstream signaling cascade.
Experimental Protocol: In Vitro Inhibition of FP Receptor Activity
This protocol provides a general framework for assessing the inhibitory activity of this compound on the FP receptor in a cell-based assay measuring intracellular calcium mobilization.
1. Materials and Reagents:
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Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor)
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Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS, penicillin/streptomycin)
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This compound
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PGF2α (the natural ligand for the FP receptor)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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96-well black, clear-bottom microplate
2. Cell Preparation:
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Seed the FP receptor-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
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Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
3. Compound Preparation:
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Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
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Prepare a stock solution of PGF2α (e.g., 1 mM in DMSO).
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On the day of the experiment, prepare serial dilutions of this compound and a working solution of PGF2α in the assay buffer.
4. Calcium Mobilization Assay:
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Remove the culture medium from the wells and wash the cells once with the assay buffer.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
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Wash the cells to remove excess dye.
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Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
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Place the plate in a fluorescence plate reader capable of kinetic reading.
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Initiate the fluorescence reading and, after establishing a stable baseline, add the PGF2α solution to all wells (except for the negative control) to stimulate the FP receptor.
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Continue recording the fluorescence for a few minutes to capture the peak calcium response.
5. Data Analysis:
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Determine the peak fluorescence intensity for each well after the addition of PGF2α.
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Subtract the baseline fluorescence from the peak fluorescence to get the net response.
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Normalize the data to the positive control (cells treated with PGF2α but no this compound) and the negative control (cells with no PGF2α).
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Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
| Compound | Target | Reported IC50 | Assay Type |
| This compound | FP Receptor | 30 nM | Not specified, likely a functional or binding assay |
This data is based on publicly available information and may vary depending on the specific assay conditions.[1]
References
Variability in CAY10509 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CAY10509, a potent Prostaglandin F2α (PGF2α) analog and FP receptor inhibitor. Variability in experimental outcomes can arise from a multitude of factors, and this resource is designed to help you identify and address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of Prostaglandin F2α. It functions as a selective inhibitor of the FP receptor, a G-protein coupled receptor (GPCR).[1] Upon binding of its endogenous ligand, PGF2α, the FP receptor primarily couples to the Gq alpha subunit of heterotrimeric G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] this compound presumably acts by blocking the binding of PGF2α to the FP receptor, thereby inhibiting this downstream signaling cascade.
Q2: What is the reported IC50 for this compound?
A2: this compound has a reported IC50 of 30 nM for the FP receptor. It is important to note that this value is often determined in a specific in vitro assay, and the effective concentration in your cell-based experiments may vary depending on the cell type, assay conditions, and other factors.
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, consult the manufacturer's product data sheet for recommended solvents (e.g., DMSO, ethanol). It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: I am not seeing the expected inhibitory effect of this compound in my assay. What are some potential reasons?
A4: There are several potential reasons for a lack of inhibitory effect. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. Please refer to the Troubleshooting Guide below for a more detailed breakdown of potential causes and solutions.
Q5: Can this compound have off-target effects?
A5: While this compound is designed as a selective FP receptor inhibitor, like many small molecule inhibitors, it has the potential for off-target effects, especially at higher concentrations.[2] It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific assay and to include appropriate controls to assess for off-target effects.[2]
Troubleshooting Guide
Issue 1: Higher than Expected IC50 or Lack of Inhibition
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure this compound has been stored correctly at -20°C. - Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh aliquots if necessary. - Confirm the age of the compound and consider purchasing a new vial if it is old. |
| Poor Solubility | - Confirm the solvent used for the stock solution is appropriate. - When diluting into aqueous assay buffer, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability or the assay readout. - Visually inspect for precipitation after dilution. If precipitation occurs, consider using a different solvent or a solubilizing agent like Pluronic F-127. |
| Cell Line Issues | - Confirm that your cell line expresses the FP receptor at a sufficient level. This can be verified by RT-PCR, Western blot, or by testing with a known FP receptor agonist. - Ensure cells are healthy and in the logarithmic growth phase. - Mycoplasma contamination can alter cellular responses; test your cells if you suspect contamination. |
| Assay Conditions | - Optimize the concentration of the agonist (e.g., PGF2α) used to stimulate the cells. A submaximal concentration (EC80) is often ideal for inhibitor studies. - Ensure the incubation time with this compound is sufficient for it to reach its target. This may need to be optimized (e.g., 30 minutes to several hours). - Check for any interference of this compound with your assay detection method (e.g., fluorescence quenching). |
Issue 2: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a uniform single-cell suspension before seeding. - Use a consistent cell number and seeding density for all experiments. - Allow cells to adhere and recover for a consistent period (e.g., overnight) before treatment. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - For serial dilutions, ensure thorough mixing at each step. |
| Edge Effects in Multi-well Plates | - To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile buffer or media. |
| Fluctuations in Assay Conditions | - Maintain consistent incubation times, temperatures, and CO2 levels. - Ensure reagents are fully thawed and mixed before use. |
Experimental Protocols
General Cell-Based Assay Workflow
Below is a generalized workflow for a cell-based assay to evaluate the inhibitory activity of this compound. Specific details will need to be optimized for your particular assay (e.g., calcium flux, cAMP measurement).
Caption: General workflow for a cell-based inhibitor assay.
Calcium Flux Assay Protocol
This protocol provides a general outline for measuring changes in intracellular calcium concentration, a common downstream readout of FP receptor activation.
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Cell Plating: Seed cells expressing the FP receptor into a 96-well or 384-well black-walled, clear-bottom plate at an optimized density. Allow cells to adhere overnight.
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Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
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Compound Addition: After dye loading, wash the cells gently with the assay buffer. Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.
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Signal Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence for a short period.
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Agonist Injection and Reading: Inject a pre-determined concentration of PGF2α (e.g., EC80) into the wells and immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.
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Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Normalize the data to positive (agonist alone) and negative (vehicle) controls. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Signaling Pathway and Troubleshooting Logic
FP Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the FP receptor, which is inhibited by this compound.
Caption: Simplified FP receptor signaling pathway.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting unexpected results with this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Addressing solubility issues with CAY10509 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY10509, focusing on addressing its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of prostaglandin F2α (PGF2α). It functions as a selective antagonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1][2] By blocking the FP receptor, this compound inhibits the downstream signaling cascade typically initiated by PGF2α.
Q2: I'm observing precipitation when I add this compound to my aqueous buffer. Why is this happening?
This compound is a hydrophobic molecule with very low solubility in aqueous solutions. Direct addition of this compound powder or a concentrated stock in an organic solvent to an aqueous buffer can cause it to immediately precipitate, especially at higher concentrations. The provided solubility data highlights its limited solubility in PBS.
Q3: What is the recommended solvent for making a stock solution of this compound?
For biological experiments, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this compound.[2] Ethanol and Dimethylformamide (DMF) are also suitable options.[2]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance to DMSO can vary between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many researchers aiming for 0.1% or less to minimize any potential for cytotoxicity or off-target effects.[1][2][3][4][5] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods. Due to its low solubility and potential for degradation, it is best to prepare fresh dilutions from your organic stock solution for each experiment. If short-term storage of a diluted aqueous solution is necessary, it should be kept on ice and used within the same day.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates immediately upon addition to aqueous buffer. | - Direct addition of solid to buffer.- High final concentration.- Rapid addition of stock solution. | - Prepare a high-concentration stock solution in 100% DMSO.- Serially dilute the stock solution in your aqueous buffer.- Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring. |
| The solution is cloudy or hazy after dilution. | - The solubility limit in the final aqueous solution has been exceeded.- The compound is coming out of solution over time. | - Reduce the final concentration of this compound.- Increase the final percentage of DMSO slightly, ensuring it remains within a non-toxic range for your cells.- Perform a small-scale solubility test to determine the maximum achievable concentration in your specific buffer. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound.- Degradation of the compound in aqueous solution.- Variability in stock solution preparation. | - Ensure the DMSO stock solution is clear and fully dissolved before further dilution.- Prepare fresh working solutions for each experiment.- Standardize your protocol for preparing and diluting this compound. |
| Observed cellular toxicity. | - The final concentration of DMSO is too high.- The concentration of this compound is cytotoxic. | - Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration.- Lower the final DMSO concentration by adjusting your stock and dilution scheme.- Run a dose-response experiment for this compound to determine its cytotoxic threshold. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | ~0.25 mg/mL | [2] |
| DMSO | ~50 mg/mL | [2] |
| Dimethylformamide (DMF) | ~50 mg/mL | [2] |
| Ethanol | ~100 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). d. Vortex the tube vigorously until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. e. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
-
Materials: this compound DMSO stock solution, sterile aqueous buffer or cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. Perform a serial dilution of the stock solution into your aqueous buffer or cell culture medium to achieve the final desired concentration. c. When diluting, add the DMSO stock solution to the aqueous vehicle dropwise while gently vortexing or stirring to ensure rapid mixing and prevent precipitation. d. Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%). e. Use the freshly prepared working solution immediately.
Visualizations
Caption: this compound inhibits the FP receptor signaling pathway.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
Technical Support Center: Validating CAY10509 Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the activity of CAY10509, a prostaglandin F2α (PGF2α) analog and a potent inhibitor of the prostaglandin F (FP) receptor.[1][2][3][] This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of PGF2α that acts as a selective inhibitor of the FP receptor, with a reported IC50 of approximately 30 nM.[1][2][3][] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, primarily couples to the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2. By inhibiting the FP receptor, this compound is expected to block these downstream signaling events.
Q2: How do I choose an appropriate cell line to validate this compound activity?
The ideal cell line for validating this compound activity should endogenously express the FP receptor at a functional level.
-
Initial Screening: You can screen potential cell lines for FP receptor expression using techniques like RT-qPCR to detect mRNA or by performing a ligand binding assay with a radiolabeled PGF2α analog.
-
Functional Expression: It is crucial to confirm that the expressed receptor is functional. This can be done by stimulating the cells with a known FP receptor agonist (e.g., PGF2α or fluprostenol) and measuring a downstream response, such as calcium mobilization or ERK1/2 phosphorylation.
-
Cell Line Authentication: Always ensure your chosen cell line is authentic and free from contamination.[5][6] It is recommended to obtain cell lines from reputable cell banks and perform regular authentication, for instance, through STR profiling.[5]
-
Considerations for New Cell Lines: When working with a new or less characterized cell line, it's important to consider factors like growth rate, culture conditions, and transfectability, as these can impact experimental success.[5][7]
Q3: What are the key experiments to validate this compound activity?
The two primary methods to validate the inhibitory activity of this compound are:
-
Calcium Mobilization Assay: This assay directly measures the inhibition of agonist-induced intracellular calcium release, a proximal event in the FP receptor signaling cascade.
-
Western Blot for Phospho-ERK1/2: This method assesses the inhibition of a key downstream signaling event, the phosphorylation of ERK1/2.
Q4: What are the expected outcomes of these validation experiments?
-
In a calcium mobilization assay , pretreatment with this compound should lead to a dose-dependent inhibition of the calcium influx induced by an FP receptor agonist.
-
In a Western blot analysis , this compound treatment should result in a dose-dependent decrease in the levels of phosphorylated ERK1/2 upon stimulation with an FP receptor agonist, while the total ERK1/2 levels should remain unchanged.[8]
Experimental Protocols & Troubleshooting Guides
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
Workflow for a Calcium Mobilization Assay.
-
Cell Seeding: Seed your chosen cell line in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[9] Incubate overnight at 37°C.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable physiological buffer (e.g., HBSS) at a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[10]
-
For some cell lines, the addition of probenecid (2.5 mM) is necessary to prevent dye leakage.[11]
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells once with the assay buffer.
-
Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes.
-
Prepare the FP receptor agonist (e.g., PGF2α) at a concentration that elicits a submaximal response (EC80).
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the excitation and emission wavelengths to 490 nm and 525 nm, respectively.[9][12]
-
Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 120 seconds).[12]
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control (agonist only).
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing after dye loading. Consider using a no-wash calcium assay kit that includes a quencher for extracellular dye.[13] |
| Weak or no signal | Low receptor expression or non-functional receptor. | Confirm FP receptor expression and functionality with a potent agonist. |
| Inappropriate agonist concentration. | Perform a dose-response curve for the agonist to determine the optimal concentration (EC80). | |
| Cell death or damage during the assay. | Handle cells gently and ensure the assay buffer is at the correct pH and temperature. | |
| Inconsistent results | Uneven cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Dye leakage from cells. | Add probenecid to the loading buffer to inhibit organic anion transporters.[11] | |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay. |
Western Blot for Phospho-ERK1/2
This assay validates the inhibitory effect of this compound on the downstream MAPK/ERK signaling pathway.
Workflow for Western Blotting of Phospho-ERK1/2.
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency and then serum-starve for 4-18 hours to reduce basal ERK phosphorylation.[14]
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate cells with an FP receptor agonist for the optimal time determined by a time-course experiment (typically 5-15 minutes).
-
Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[8]
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[15][16][17]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[14]
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
| Problem | Possible Cause | Solution |
| High background | Inappropriate blocking agent. | Use 5% BSA in TBST for blocking instead of milk.[15][16][17] |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Weak or no signal | Low protein phosphorylation. | Optimize the agonist stimulation time and concentration. |
| Phosphatase activity. | Always use fresh phosphatase inhibitors in the lysis buffer. | |
| Poor antibody quality. | Use a validated antibody for phospho-ERK1/2. | |
| Inconsistent results | Uneven protein loading. | Carefully quantify protein concentrations and load equal amounts. Normalize to a loading control like total ERK or a housekeeping protein. |
| Variable transfer efficiency. | Ensure complete and even transfer of proteins to the membrane. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated during the validation of this compound.
Table 1: Potency of FP Receptor Agonists in Different Cell Lines
| Agonist | Cell Line | Assay | EC50 (nM) | Reference |
| Travoprost acid | Human Ciliary Muscle | Phosphoinositide Turnover | 1.4 | [18] |
| Travoprost acid | Human Trabecular Meshwork | Phosphoinositide Turnover | 3.6 | [18] |
| Latanoprost acid | Cloned Human FP Receptor | Functional Assay | 32-124 | [18] |
| Bimatoprost acid | Cloned Human FP Receptor | Functional Assay | 2.8-3.8 | [18] |
Table 2: this compound Inhibitory Activity
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | Recombinant Human FP Receptor | Binding Assay | ~30 | [1][2][3][] |
Signaling Pathway Diagram
FP Receptor Signaling Pathway and Site of this compound Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1245699-47-1|DC Chemicals [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 5. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 6. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. abcam.com [abcam.com]
- 10. hellobio.com [hellobio.com]
- 11. Why are my cells leaking Fluo-4 AM? | AAT Bioquest [aatbio.com]
- 12. content.abcam.com [content.abcam.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 18. go.drugbank.com [go.drugbank.com]
CAY10509 Stability in Long-Term Cell Culture: A Technical Support Center
For researchers utilizing CAY10509, a prostaglandin F2α analog, in long-term cell culture experiments, maintaining its stability and activity is critical for reproducible and reliable results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues related to the compound's stability over extended experimental periods.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
A1: this compound is reported to be stable for at least one year when stored as a solution in ethyl acetate at -20°C[1][2]. However, its stability in aqueous cell culture media over extended periods is not well-documented and can be influenced by several factors.
Q2: What factors can affect the stability of this compound in my cell culture experiments?
A2: The stability of small molecules like this compound in cell culture can be influenced by:
-
pH of the media: Extreme pH values can lead to hydrolysis of the methyl ester.
-
Presence of serum: Enzymes present in serum, such as esterases, can metabolize the compound.
-
Cellular metabolism: Cells themselves can metabolize the compound.
-
Light exposure: Although not specified for this compound, some compounds are light-sensitive.
-
Interactions with other media components: Components in the media could potentially react with the compound.
Q3: How can I determine the stability of this compound in my specific long-term cell culture setup?
A3: To determine the stability of this compound in your experimental conditions, you can perform a stability study. A general workflow for this is outlined below and can be adapted to your specific needs. The key is to measure the concentration of the compound in the cell culture medium over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of expected biological effect over time. | Degradation of this compound in the cell culture medium. | 1. Perform a stability study to determine the half-life of this compound in your specific culture conditions. 2. Consider more frequent media changes with freshly prepared this compound. 3. Prepare fresh stock solutions of this compound. |
| Inconsistent results between experiments. | Inconsistent preparation of this compound working solutions or variable stability due to slight differences in experimental setup. | 1. Standardize the protocol for preparing and adding this compound to the culture medium. 2. Ensure consistent storage of stock solutions at -20°C. 3. Run a small stability test for each new batch of media or serum. |
| Precipitation of the compound in the media. | The concentration of this compound exceeds its solubility in the cell culture medium. | 1. Review the solubility data for this compound. It is soluble in PBS (pH 7.2) at approximately 0.25 mg/mL[1]. 2. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is not toxic to your cells. 3. Visually inspect the media for any precipitate after adding the compound. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium (Acellular)
This protocol outlines a method to determine the stability of this compound in your cell culture medium in the absence of cells.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis.
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
-
Spike your cell culture medium (one set with serum and one without) with this compound to your desired final working concentration. Ensure the final solvent concentration is minimal and non-toxic.
-
-
Incubation:
-
Aliquot the spiked media into sterile tubes or wells.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). The initial (0 hour) sample serves as your reference.
-
-
Sample Processing:
-
At each time point, transfer an aliquot of the medium to a new tube.
-
If your analysis method requires it, perform a protein precipitation step (e.g., by adding cold acetonitrile) to remove serum proteins. Centrifuge and collect the supernatant.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of the compound in your medium.
-
Visualizations
References
Preventing CAY10509 Adsorption to Plasticware: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the adsorption of CAY10509 to plasticware during experimental procedures. Adsorption of this lipophilic compound can lead to significant errors in experimental results due to inaccurate compound concentrations.
Frequently Asked Questions (FAQs)
Q1: Why does this compound adsorb to plasticware?
A1: this compound is a lipophilic (hydrophobic) molecule. Plastics, such as polypropylene and polystyrene, are also hydrophobic. This shared chemical property leads to an attractive interaction between the compound and the plastic surface, causing the compound to "stick" to the walls of tubes, pipette tips, and plates. This phenomenon is driven by hydrophobic interactions, where nonpolar molecules associate in an aqueous environment to minimize their contact with water.
Q2: What are the consequences of this compound adsorption?
A2: The primary consequence of adsorption is a decrease in the actual concentration of this compound in your experimental solution. This can lead to:
-
Inaccurate dose-response curves: The effective concentration of the compound will be lower than the nominal concentration, potentially shifting EC50/IC50 values.
-
Reduced biological activity: Insufficient compound in solution may lead to a diminished or absent biological effect.
-
Poor reproducibility: The extent of adsorption can vary between experiments, leading to inconsistent results.
-
Loss of valuable compound: Significant amounts of the expensive reagent can be wasted.
Q3: Are there specific types of plasticware that are better or worse for handling this compound?
A3: Yes, the choice of plasticware can significantly impact the degree of adsorption.
-
Recommended: Low-binding or low-retention polypropylene plasticware is specifically designed with a modified surface to reduce the binding of hydrophobic molecules.
-
Use with caution: Standard polypropylene and polystyrene are more prone to adsorption.
-
Alternatives: For critical applications or when preparing stock solutions, consider using glass vials with polytetrafluoroethylene (PTFE)-lined caps.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides step-by-step solutions.
Issue 1: Inconsistent or lower-than-expected biological activity.
This may be due to a lower effective concentration of this compound in the assay medium due to adsorption.
Troubleshooting Steps:
-
Assess Plasticware:
-
Are you using standard polypropylene or polystyrene tubes and plates? If so, switch to certified low-binding plasticware.
-
-
Optimize Solvent Conditions:
-
This compound is sparingly soluble in aqueous buffers (0.25 mg/mL in PBS, pH 7.2).[1] The presence of organic solvents can decrease its propensity to adsorb.
-
If your experimental system permits, consider the inclusion of a small percentage of an organic solvent like DMSO or ethanol in your final assay buffer. Ensure the final solvent concentration is compatible with your cells or assay system.
-
-
Incorporate a Carrier Protein or Detergent:
-
Adding a carrier protein such as Bovine Serum Albumin (BSA) at a concentration of 0.1% (w/v) to your buffer can help prevent this compound from binding to plastic surfaces. The BSA will preferentially coat the plastic, reducing available sites for compound adsorption.
-
Alternatively, a very low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween® 20 or Triton™ X-100 can be used to keep the compound in solution and minimize adsorption. Always perform a vehicle control to ensure the detergent does not affect your experimental outcome.
-
-
Pre-condition the Plasticware:
-
Before adding your experimental solution containing this compound, you can pre-coat the plasticware. Aspirate the coating solution and then add your experimental solution without rinsing.
-
BSA Coating: Incubate the plasticware with a 0.1% BSA solution for at least 30 minutes at room temperature.
-
Detergent Coating: Briefly rinse the plasticware with a solution containing the same concentration of detergent as your final assay buffer.
-
-
Issue 2: Difficulty in preparing accurate serial dilutions.
Adsorption during serial dilutions can lead to compounding errors, with later dilutions having significantly lower concentrations than intended.
Troubleshooting Steps:
-
Use Low-Binding Pipette Tips: Always use low-retention pipette tips for all liquid handling steps involving this compound.
-
Prepare Dilutions in a Suitable Solvent/Buffer:
-
Whenever possible, prepare serial dilutions in a buffer that contains a carrier protein (e.g., 0.1% BSA) or a non-ionic detergent.
-
-
Minimize Surface Contact Time: Work efficiently to reduce the time the this compound solution is in contact with any given plastic surface.
-
Consider a "Top-Down" Dilution Protocol for Critical Experiments: Instead of a traditional serial dilution, consider preparing each dilution individually from a concentrated stock into the final assay plate. This minimizes the number of plastic surfaces the compound contacts.
Quantitative Data Summary
The solubility of this compound in various solvents is a critical factor in preventing its adsorption. The following table summarizes this information.[1]
| Solvent | Concentration |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 100 mg/mL |
| PBS (pH 7.2) | 0.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution, minimizing the risk of adsorption.
-
Materials:
-
This compound (as supplied in ethyl acetate)
-
Anhydrous ethanol or DMSO
-
Gas-tight syringe
-
Glass vial with a PTFE-lined cap
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Using a gas-tight syringe, carefully transfer the desired volume of the this compound solution in ethyl acetate to a clean glass vial.
-
Under a gentle stream of inert gas (e.g., nitrogen or argon), evaporate the ethyl acetate to dryness.
-
Add the appropriate volume of anhydrous ethanol or DMSO to the dried compound to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparing Working Solutions in Aqueous Buffer with BSA
This protocol is designed to prepare diluted working solutions of this compound for cell-based assays or other aqueous systems, incorporating BSA to prevent adsorption.
-
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Assay buffer (e.g., cell culture medium, PBS)
-
Bovine Serum Albumin (BSA), fatty-acid-free
-
Low-binding polypropylene tubes
-
Low-retention pipette tips
-
-
Procedure:
-
Prepare the assay buffer containing 0.1% (w/v) BSA. For example, to make 10 mL of buffer, add 10 mg of BSA. Ensure the BSA is fully dissolved.
-
Perform an intermediate dilution of the this compound stock solution into the BSA-containing buffer. It is recommended not to dilute a high-concentration organic stock directly into the final aqueous solution in a single step, as this can cause precipitation. A 1:10 or 1:100 intermediate dilution is often suitable.
-
From the intermediate dilution, prepare the final working concentrations of this compound by serially diluting in the BSA-containing assay buffer.
-
Use low-binding tubes and low-retention pipette tips for all dilution steps.
-
When adding the compound to your assay plate (which should also be a low-binding plate if possible), ensure thorough but gentle mixing.
-
Visualizations
Caption: Workflow for handling this compound to reduce plastic adsorption.
Caption: Decision tree for troubleshooting this compound experimental issues.
References
Validation & Comparative
A Comparative Guide to the Efficacy of FP Receptor Antagonists: CAY10509 vs. AL8810
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent prostaglandin F2α (FP) receptor antagonists, CAY10509 and AL8810. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction to this compound and AL8810
Both this compound and AL8810 are synthetic analogs of prostaglandin F2α (PGF2α) that act as antagonists at the FP receptor, a G-protein coupled receptor involved in various physiological processes.[1][2][] The FP receptor is a key therapeutic target in ophthalmology for the treatment of glaucoma, and is also implicated in reproductive processes, inflammation, and neurological conditions.[4][5] While both compounds are designed to inhibit the action of PGF2α at its receptor, their pharmacological profiles, based on currently available data, show differences in potency and the extent of characterization.
Mechanism of Action
This compound is described as a PGF2α analog and a selective inhibitor of the FP receptor.[] AL8810 is also a selective antagonist at the FP receptor, exhibiting competitive antagonism.[1] In addition to its antagonist activity, AL8810 has been shown to be a weak partial agonist at the FP receptor.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and AL8810. It is important to note that a direct head-to-head comparison is challenging as the data originates from different studies and experimental conditions.
Table 1: Receptor Binding Affinity
| Compound | Parameter | Value | Species/System | Reference |
| This compound | IC50 | ~30 nM | Recombinant Human FP Receptor | [][6] |
| AL8810 | Ki | 426 ± 63 nM | A7r5 Rat Thoracic Aorta Smooth Muscle Cells | [1] |
| Ki | ~400-500 nM | Swiss Mouse 3T3 Fibroblasts & A7r5 Cells |
Table 2: Functional Antagonism
| Compound | Parameter | Value | Cell Line | Agonist | Reference |
| AL8810 | pA2 | 6.68 ± 0.23 | A7r5 Cells | Fluprostenol | [1] |
| pA2 | 6.34 ± 0.09 | 3T3 Fibroblasts | Fluprostenol | [1] |
Table 3: Partial Agonist Activity of AL8810
| Parameter | Value | Cell Line | Relative to | Reference |
| EC50 | 261 ± 44 nM | A7r5 Cells | - | [1] |
| Emax | 19% | A7r5 Cells | Cloprostenol | [1] |
| EC50 | 186 ± 63 nM | 3T3 Fibroblasts | - | [1] |
| Emax | 23% | 3T3 Fibroblasts | Cloprostenol | [1] |
Experimental Protocols
Detailed experimental protocols for the data cited above are not fully available in the public domain. However, based on standard pharmacological assays, the following represents a generalized methodology for the key experiments.
Receptor Binding Assay (for IC50 determination of this compound)
A competitive radioligand binding assay would be the standard method to determine the IC50 value of this compound.
-
Preparation of Membranes: Membranes from cells recombinantly expressing the human FP receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) is incubated with the cell membranes in a suitable buffer.
-
Competition: Increasing concentrations of unlabeled this compound are added to the reaction to compete with the radioligand for binding to the FP receptor.
-
Incubation: The reaction is incubated at a specific temperature for a set period to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve.
Phospholipase C (PLC) Functional Assay (for Ki and pA2 determination of AL8810)
The functional antagonist properties of AL8810 were determined by measuring its ability to inhibit agonist-induced stimulation of phospholipase C activity.
-
Cell Culture: A7r5 or Swiss 3T3 cells, which endogenously express the FP receptor, are cultured to confluency in appropriate media.
-
Labeling with [3H]-inositol: Cells are incubated with [3H]-myo-inositol overnight to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of AL8810 for a defined period.
-
Agonist Stimulation: A fixed concentration of an FP receptor agonist (e.g., fluprostenol) is added to stimulate the production of inositol phosphates (IPs) via the activation of phospholipase C.
-
Extraction of IPs: The reaction is stopped, and the accumulated [3H]-IPs are extracted from the cells.
-
Quantification: The amount of [3H]-IPs is quantified by ion-exchange chromatography followed by liquid scintillation counting.
-
Data Analysis:
-
Ki determination: The concentration of AL8810 that produces a 50% inhibition of the agonist response is determined, and the Ki is calculated using the Cheng-Prusoff equation.
-
pA2 determination (Schild Analysis): Concentration-response curves to the agonist are generated in the presence of different fixed concentrations of AL8810. The dose ratios are calculated, and a Schild plot is constructed to determine the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
Mandatory Visualization
Signaling Pathway of the FP Receptor
Caption: FP receptor signaling pathway.
Experimental Workflow for FP Receptor Antagonist Screening
Caption: Experimental workflow for antagonist screening.
Conclusion
Based on the available data, both this compound and AL8810 are valuable tools for studying the pharmacology of the FP receptor. This compound appears to be a potent inhibitor of ligand binding to the human FP receptor with a reported IC50 of approximately 30 nM.[][6] However, there is a lack of publicly available data on its functional antagonist activity and selectivity profile.
AL8810 is a well-characterized competitive antagonist of the FP receptor with demonstrated efficacy in cellular functional assays.[1] Its antagonist potency (Ki and pA2 values) has been determined in multiple cell lines, and its selectivity against other prostanoid receptors has been established.[1] The weak partial agonist activity of AL8810 should be taken into consideration when interpreting experimental results.
Recommendation for Researchers:
The choice between this compound and AL8810 will depend on the specific experimental needs. If a high binding affinity to the human FP receptor is the primary criterion, this compound may be a suitable choice. However, for studies requiring a well-characterized functional antagonist with a known selectivity profile, AL8810 is a more established option.
It is crucial to recognize the limitations of comparing data from different sources. For a definitive comparison of the efficacy of this compound and AL8810, a head-to-head study in the same experimental systems is highly recommended. Such a study would provide directly comparable data on their binding affinities, functional potencies, and selectivity, enabling a more informed decision for future research.
References
Unveiling the Selectivity of CAY10509: A Comparative Guide to its GPCR Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of CAY10509, a potent prostaglandin F2α (PGF2α) analog, and its potential for cross-reactivity with other G protein-coupled receptors (GPCRs).
This compound is a synthetic analog of PGF2α, with its primary therapeutic and research applications stemming from its high affinity for the prostaglandin F receptor (FP receptor), a member of the prostanoid family of GPCRs. It exhibits an IC50 of approximately 30 nM for the human FP receptor. While highly potent at its primary target, the structural similarity of this compound to other endogenous prostanoids raises the potential for interactions with other prostanoid receptors, which could lead to complex biological responses.
This guide summarizes the available data on the expected cross-reactivity profile of PGF2α analogs, provides detailed experimental protocols for assessing GPCR selectivity, and visualizes the key signaling pathways involved.
Data Presentation: Expected Cross-reactivity Profile
While a comprehensive public selectivity panel screening for this compound is not currently available, the known pharmacology of PGF2α and its analogs allows for a predictive comparison of its potential interactions with other prostanoid receptors. The following table summarizes the expected relative affinities of a typical PGF2α analog, like this compound, for various prostanoid GPCRs. It is important to note that PGF2α itself has been reported to exhibit a higher affinity for the EP3 receptor than its cognate FP receptor, highlighting the potential for significant cross-reactivity within this receptor family.
| Receptor Subtype | Primary Endogenous Ligand | Expected Affinity of PGF2α Analogs | G-protein Coupling | Primary Signaling Pathway |
| FP | PGF2α | High | Gq/11 | ↑ PLC, ↑ IP3, ↑ Ca2+ |
| EP1 | PGE2 | Low to Medium | Gq/11 | ↑ PLC, ↑ IP3, ↑ Ca2+ |
| EP2 | PGE2 | Low | Gs | ↑ Adenylyl Cyclase, ↑ cAMP |
| EP3 | PGE2 | Medium to High | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP |
| EP4 | PGE2 | Low | Gs | ↑ Adenylyl Cyclase, ↑ cAMP |
| DP1 | PGD2 | Negligible | Gs | ↑ Adenylyl Cyclase, ↑ cAMP |
| IP | PGI2 (Prostacyclin) | Negligible | Gs | ↑ Adenylyl Cyclase, ↑ cAMP |
| TP | Thromboxane A2 | Low | Gq/11 | ↑ PLC, ↑ IP3, ↑ Ca2+ |
This table is based on the generally observed cross-reactivity patterns of PGF2α analogs and should be considered as a predictive guide. Specific quantitative data for this compound may vary.
Experimental Protocols
To definitively determine the cross-reactivity of a compound like this compound, a systematic screening against a panel of GPCRs is necessary. A common and robust method for this is the radioligand binding assay.
Radioligand Binding Assay for GPCR Cross-reactivity Screening
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a panel of GPCRs by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines individually expressing the target GPCRs.
-
Radiolabeled ligand specific for each target GPCR (e.g., [3H]-PGE2 for EP receptors).
-
Test compound (this compound) at a range of concentrations.
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and BSA).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In each well of a 96-well plate, combine the cell membranes expressing a specific GPCR, the corresponding radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the test compound at varying concentrations. Include control wells with no test compound (total binding) and wells with an excess of a known non-radiolabeled antagonist (non-specific binding).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways of Prostanoid Receptors
The following diagrams illustrate the primary signaling cascades initiated by the activation of various prostanoid receptors. Understanding these pathways is crucial for predicting the functional consequences of this compound cross-reactivity.
Caption: Prostanoid Receptor Signaling Pathways.
Experimental Workflow for GPCR Cross-reactivity Screening
This diagram outlines a typical workflow for assessing the selectivity of a compound against a panel of GPCRs.
Caption: GPCR Cross-reactivity Screening Workflow.
CAY10509 and Latanoprost: A Comparative Analysis in the Context of Glaucoma Models
A comprehensive guide for researchers and drug development professionals detailing the contrasting mechanisms of action and available experimental data for the prostaglandin F2α analog CAY10509 and the widely used glaucoma medication latanoprost.
This guide provides a detailed comparison of this compound, a prostaglandin F2α (PGF2α) analog and FP receptor antagonist, and latanoprost, a PGF2α analog and FP receptor agonist used as a first-line treatment for glaucoma. While extensive data exists for latanoprost's efficacy in lowering intraocular pressure (IOP) in various glaucoma models, there is a notable absence of published in vivo studies investigating the effect of this compound on IOP. This comparison, therefore, focuses on their opposing mechanisms of action at the prostaglandin F receptor (FP receptor) and the implications for aqueous humor dynamics.
Mechanism of Action: A Tale of Two Opposites
Latanoprost is a well-established ocular hypotensive agent that lowers IOP by increasing the outflow of aqueous humor, the fluid inside the eye.[1][2] It achieves this primarily through its agonist activity at the FP receptor, which is expressed in the ciliary muscle and other ocular tissues.[3] Activation of the FP receptor by latanoprost leads to the remodeling of the extracellular matrix in the ciliary muscle, which in turn increases the uveoscleral outflow of aqueous humor.[3]
In stark contrast, this compound is characterized as an inhibitor or antagonist of the FP receptor, with a reported IC50 of 30 nM.[4] As an antagonist, this compound would be expected to block the binding of agonists like PGF2α and latanoprost to the FP receptor, thereby inhibiting the downstream signaling cascade that leads to increased uveoscleral outflow. This opposing mechanism suggests that this compound would not lower IOP in the same manner as latanoprost and could potentially counteract its effects.
The following diagram illustrates the contrasting signaling pathways of an FP receptor agonist (like latanoprost) and an FP receptor antagonist (like this compound).
Experimental Data: Latanoprost in Glaucoma Models
Numerous studies have demonstrated the IOP-lowering efficacy of latanoprost in various animal models of glaucoma and in human clinical trials. The following tables summarize representative quantitative data and experimental protocols.
Table 1: Quantitative Data on Latanoprost's Effect on Intraocular Pressure (IOP)
| Animal Model | Latanoprost Concentration/Dose | Baseline IOP (mmHg) | IOP Reduction | Time Point of Maximum Effect | Reference |
| Wistar Rats | 60 ng (single dose) | Not specified | 5.2 ± 0.7 mmHg | 5 hours | [5] |
| Brown Norway Rats | Single dose | Not specified | Biphasic response (initial increase, then prolonged decrease) | 4-8 hours | [5] |
| C57BL/6 Mice | 0.01% (2 µL single dose) | 14.8 ± 2.2 | 14% ± 8% | 2 hours | [6] |
| NIH Swiss White Mice | 200 ng (4 µL single dose) | 15.7 ± 1.0 | 1.7 mmHg | 2 hours | [7][8] |
| Normotensive Albino Rabbits | 0.005% (daily) | Not specified | Mean: 29% | Not specified | [9] |
| Beagle Dogs | 0.005% (twice daily for 14 days) | Not specified | Significant reduction vs. saline | Throughout dosing | [10] |
| Glaucomatous Cats | 0.005% (twice daily) | Not specified | Acutely lowered, diminished over 3 weeks | 3 hours (acute) | [11] |
| Glaucomatous Monkeys | 0.005% (once daily for 5 days) | Not specified | Significant reduction | Throughout dosing | [12] |
| Human (Open-Angle Glaucoma) | 0.005% (once daily) | 26.2 (range 10-51) | Mean: 7.9 mmHg (28%) | 1 and 3 months | [13] |
Table 2: Experimental Protocols for Latanoprost in Glaucoma Models
| Parameter | Rodent Models | Rabbit Models | Primate Models |
| Animal Species | Wistar rats, Brown Norway rats, C57BL/6 mice, NIH Swiss White mice | Normotensive albino rabbits | Cynomolgus monkeys, Glaucomatous monkeys |
| Glaucoma Induction | Not always specified; some studies use normotensive animals. | Normotensive animals used to assess IOP reduction. | Laser-induced ocular hypertension is a common model. |
| Drug Administration | Topical instillation of a single dose (e.g., 2-4 µL). | Topical instillation, typically once or twice daily. | Topical instillation, typically once daily. |
| IOP Measurement | Microneedle method in anesthetized animals. | Tonometer (e.g., wireless non-contact) in conscious animals. | Pneumatonometry in conscious, restrained animals. |
| Key Endpoints | IOP, aqueous humor flow, outflow facility. | IOP reduction over time. | IOP reduction, aqueous humor dynamics. |
The Role of this compound in Research
Given its function as an FP receptor antagonist, this compound serves as a valuable research tool to investigate the physiological and pathological roles of the FP receptor in the eye. For instance, it could be used in experimental settings to:
-
Block the effects of latanoprost: To confirm that the IOP-lowering effect of latanoprost is indeed mediated by the FP receptor.
-
Investigate endogenous prostaglandin activity: To understand the role of naturally occurring PGF2α in regulating aqueous humor dynamics.
-
Elucidate the mechanism of other IOP-lowering drugs: To determine if other compounds exert their effects through an interaction with the FP receptor.
One study in FP receptor knockout mice demonstrated that topical application of PGE2 and PGF2α induced a significantly higher and more prolonged increase in IOP compared to wild-type mice, an effect that was attenuated by the non-steroidal anti-inflammatory drug nepafenac.[14] This suggests a complex, potentially protective role for the FP receptor in modulating inflammatory-induced ocular hypertension.[14] While this study did not use this compound, it highlights the type of research where an FP receptor antagonist would be instrumental.
Experimental Workflow for Investigating FP Receptor Antagonism
The following diagram outlines a potential experimental workflow to investigate the effect of an FP receptor antagonist like this compound in a glaucoma model.
Conclusion
References
- 1. Latanoprost (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of latanoprost on rodent intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effect of latanoprost on outflow facility in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effect of Topical Latanoprost 0.005% on Intraocular Pressure and Pupil Diameter in Normal and Glaucomatous Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of a Cationic Emulsion of Latanoprost to Treat Glaucoma Patients with Ocular Surface Disease: A Preclinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraocular Pressure Lowering Effect of Latanoprost as First-line Treatment for Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contribution of prostanoid FP receptor and prostaglandins in transient inflammatory ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CAY10509 and Fluprostenol: FP Receptor Modulators in Focus
In the landscape of prostaglandin research, the PGF2α receptor (FP receptor) stands out as a critical regulator of diverse physiological processes, making it a key target for therapeutic intervention. Modulators of this receptor, such as the antagonist CAY10509 and the agonist fluprostenol, are invaluable tools for dissecting its function and exploring its therapeutic potential. This guide provides a detailed comparative analysis of these two compounds, presenting their mechanisms of action, quantitative performance data, and the experimental protocols used to generate this information.
Mechanism of Action: An Opposing Interaction with the FP Receptor
This compound and fluprostenol are both synthetic analogs of prostaglandin F2α (PGF2α), yet they elicit opposing effects on the FP receptor. This compound acts as an inhibitor of the FP receptor, blocking the downstream signaling cascades typically initiated by the binding of PGF2α or other agonists.[1][2] In contrast, fluprostenol is a potent agonist , mimicking the action of PGF2α to activate the FP receptor and trigger its associated cellular responses.[3][4]
The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein. Upon agonist binding, such as by fluprostenol, the receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately modulating cellular processes like smooth muscle contraction and gene expression.[5] this compound, by blocking the receptor, prevents this signaling cascade from being initiated.
Signaling Pathway Overview
The following diagram illustrates the canonical signaling pathway of the FP receptor and highlights the opposing actions of this compound and fluprostenol.
Caption: FP receptor signaling pathway and points of modulation by fluprostenol and this compound.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and fluprostenol, providing a direct comparison of their potency and receptor affinity.
Table 1: Receptor Inhibition and Binding Affinity
| Compound | Parameter | Value | Species | Assay Type |
| This compound | IC50 | 30 nM | Not Specified | FP Receptor Inhibition |
| Fluprostenol | Ki | 3.5 nM | Human | Radioligand Binding |
| Ki | 7.5 nM | Rat | Radioligand Binding | |
| Ki | 35 nM | Not Specified | Radioligand Binding |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant, a measure of binding affinity.
Table 2: Functional Agonist Potency of Fluprostenol
| Parameter | Value | Cell Type | Assay Type |
| EC50 | 1.4 nM | Human Ciliary Muscle | Phosphoinositide Turnover |
| EC50 | 2.6 nM | Mouse Fibroblasts & Rat Aortic Smooth Muscle | Phosphoinositide Turnover |
| EC50 | 3.6 nM | Human Trabecular Meshwork | Phosphoinositide Turnover |
| EC50 | 3-10 x 10⁻¹¹ M | Rat Adipose Precursor Cells | Inhibition of Differentiation |
EC50: Half-maximal effective concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. The following sections outline the protocols for key assays used to characterize this compound and fluprostenol.
Receptor Binding Assay (for Ki Determination)
This protocol is a generalized procedure for determining the binding affinity of a compound to a receptor using a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Cells or tissues expressing the FP receptor are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane pellet is then resuspended in a binding buffer.
-
Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and increasing concentrations of the unlabeled test compound (fluprostenol or this compound).
-
Incubation: The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Cell-Based Functional Assay: Phosphoinositide Turnover (for EC50 Determination)
This assay measures the functional potency of an agonist by quantifying the accumulation of inositol phosphates, a downstream product of FP receptor activation.
Detailed Steps:
-
Cell Culture and Labeling: Cells endogenously or recombinantly expressing the FP receptor are cultured and labeled overnight with myo-[³H]-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Stimulation: The cells are washed to remove unincorporated [³H]-inositol and then stimulated with various concentrations of the agonist (e.g., fluprostenol) for a specific time period.
-
Extraction of Inositol Phosphates: The stimulation is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The inositol phosphates are then extracted from the cells.
-
Chromatographic Separation: The different inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate fractions is determined by liquid scintillation counting.
-
Data Analysis: The data are plotted as the amount of [³H]-inositol phosphates produced versus the logarithm of the agonist concentration. The EC50 value is determined from the resulting dose-response curve.
Conclusion
This compound and fluprostenol represent two sides of the same coin in the study of FP receptor pharmacology. While fluprostenol is a potent agonist with high affinity and functional activity, making it a valuable tool for stimulating FP receptor-mediated pathways, this compound serves as a specific inhibitor to block these effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to understand and effectively utilize these compounds in their investigations of prostaglandin signaling in health and disease. The contrasting actions of these molecules underscore the importance of having well-characterized pharmacological tools to probe the intricacies of receptor function.
References
Head-to-head comparison of CAY10509 and bimatoprost
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of ophthalmological research and drug development, particularly in the pursuit of novel treatments for glaucoma, a thorough understanding of the pharmacological tools available is paramount. This guide provides a detailed head-to-head comparison of two prostaglandin analogues, CAY10509 and bimatoprost, focusing on their distinct mechanisms of action, signaling pathways, and available experimental data. This objective comparison is intended to aid researchers in selecting the appropriate compound for their studies and to provide a framework for the development of new therapeutic agents.
At a Glance: Key Differences
| Feature | This compound | Bimatoprost |
| Primary Target | Prostaglandin F (FP) Receptor | Putative Prostamide Receptor |
| Mechanism of Action | FP Receptor Inhibitor | Prostamide Receptor Agonist |
| Signaling Pathway | Blocks Gq-coupled signaling cascade | Activates a distinct signaling pathway, likely involving intracellular calcium |
| Primary Application | Research tool for studying FP receptor physiology and pathophysiology | Clinically approved for treating glaucoma and eyelash hypotrichosis |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and bimatoprost. It is important to note that a direct comparison of these values is challenging due to the different assays and endpoints used.
| Parameter | This compound | Bimatoprost | Source |
| IC50 (FP Receptor Binding) | 30 nM | Not applicable (does not bind to FP receptor) | - |
| Mean Intraocular Pressure (IOP) Reduction | Data not available | 5.3 - 9.5 mmHg | [1][2][3] |
| Receptor Binding Affinity (Ki) | Data not available | Not determined (prostamide receptor not cloned) | - |
Mechanism of Action and Signaling Pathways
The most significant distinction between this compound and bimatoprost lies in their opposing effects on different receptors within the prostaglandin signaling cascade.
This compound: An FP Receptor Antagonist
This compound is a prostaglandin F2α (PGF2α) analogue that functions as a competitive inhibitor of the prostaglandin F (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, couples to the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. By inhibiting the FP receptor, this compound effectively blocks this entire signaling pathway.
Bimatoprost: A Prostamide Analogue
Bimatoprost is a synthetic prostamide, a structural analogue of prostaglandin F2α.[1] Unlike this compound, bimatoprost does not act on the FP receptor.[4][5] Instead, it is believed to exert its effects by mimicking endogenous prostamides and activating a putative prostamide receptor, which has not yet been cloned.[6][7] The activation of this receptor is thought to increase the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways, thereby reducing intraocular pressure.[8] While the precise downstream signaling of the prostamide receptor is not fully elucidated, evidence suggests that it also involves the mobilization of intracellular calcium, albeit through a distinct pathway from that of the FP receptor.[6][9] There is an ongoing debate in the scientific community, with some evidence suggesting that bimatoprost may act as a prodrug, being hydrolyzed in ocular tissues to bimatoprost free acid, which can then activate the FP receptor.[9] However, the primary mechanism is widely considered to be through the prostamide receptor.[6]
Experimental Protocols
Detailed below are representative experimental protocols for assays that could be used to characterize compounds like this compound and bimatoprost.
1. FP Receptor Binding Assay (for this compound)
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the FP receptor.
-
Objective: To quantify the affinity of this compound for the human FP receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human FP receptor.
-
Radioligand: [³H]-PGF2α.
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-PGF2α (typically at its Kd concentration), and varying concentrations of this compound.
-
To determine non-specific binding, a set of wells should contain a high concentration of unlabeled PGF2α.
-
Initiate the binding reaction by adding the FP receptor membrane preparation to each well.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Intracellular Calcium Mobilization Assay (for Bimatoprost)
This protocol describes a functional assay to measure the ability of a test compound to stimulate an increase in intracellular calcium, a likely downstream effect of prostamide receptor activation.
-
Objective: To determine the potency (EC50) of bimatoprost in stimulating intracellular calcium release in a relevant cell line.
-
Materials:
-
A suitable cell line endogenously expressing the putative prostamide receptor (e.g., primary human trabecular meshwork cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Test compound: Bimatoprost.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent plate reader with an injection module.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of bimatoprost into the wells and immediately begin recording the fluorescence intensity over time.
-
As a positive control, use a known calcium ionophore like ionomycin.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each concentration of bimatoprost.
-
Plot the peak fluorescence response against the logarithm of the bimatoprost concentration.
-
Determine the EC50 value (the concentration of bimatoprost that produces 50% of the maximal response) using non-linear regression analysis.
-
3. In Vivo Model of Ocular Hypertension (for Bimatoprost)
This protocol describes a common method for inducing ocular hypertension in an animal model to evaluate the IOP-lowering efficacy of a test compound.
-
Objective: To assess the ability of topically administered bimatoprost to reduce elevated intraocular pressure in a preclinical model.
-
Animal Model: New Zealand White rabbits or non-human primates.
-
Materials:
-
Test compound: Bimatoprost ophthalmic solution.
-
Vehicle control (the formulation without the active ingredient).
-
Method for inducing ocular hypertension (e.g., intracameral injection of hypertonic saline or laser photocoagulation of the trabecular meshwork).
-
Tonometer for measuring IOP in the animal model.
-
-
Procedure:
-
Induce ocular hypertension in one eye of each animal, with the contralateral eye serving as a control.
-
Measure baseline IOP in both eyes.
-
Administer a single drop of bimatoprost ophthalmic solution to the hypertensive eye of the treatment group animals.
-
Administer a single drop of vehicle to the hypertensive eye of the control group animals.
-
Measure IOP at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis:
-
Calculate the mean IOP and the change from baseline IOP at each time point for both the treatment and control groups.
-
Compare the IOP reduction in the bimatoprost-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Conclusion
This compound and bimatoprost, while both being prostaglandin analogues, represent two distinct pharmacological tools with opposing mechanisms of action. This compound serves as a specific inhibitor of the FP receptor, making it a valuable research tool for elucidating the role of this receptor in various physiological and pathological processes. In contrast, bimatoprost is a clinically effective drug for glaucoma that is believed to act as an agonist at a putative prostamide receptor, highlighting a separate but related signaling pathway for regulating intraocular pressure. The experimental protocols provided herein offer a foundation for the further characterization of these and other novel compounds targeting the prostaglandin signaling system. A clear understanding of these differences is crucial for the rational design of future experiments and the development of next-generation therapies for ocular diseases.
References
- 1. Intraocular pressure‐lowering efficacy of bimatoprost 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Phase I/II Interim Data of Bimatoprost Sustained-Release Implant for IOP Therapy in Glaucoma [prnewswire.com]
- 3. amedeolucente.it [amedeolucente.it]
- 4. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostamide - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. tandfonline.com [tandfonline.com]
Validating CAY10509's Mechanism of Action: A Knockout Model Approach
For researchers, scientists, and drug development professionals, rigorous validation of a compound's mechanism of action is a critical step in the preclinical development pipeline. This guide provides a comparative framework for validating the on-target effects of CAY10509, a potent prostaglandin F2α (FP) receptor inhibitor, utilizing knockout (KO) models as the gold standard for specificity confirmation.
This compound, a PGF2α analog, demonstrates a high affinity for the FP receptor with an IC50 of 30 nM[1][2][3][]. The use of FP receptor knockout mice offers a definitive method to ascertain that the pharmacological effects of this compound are mediated exclusively through this receptor. This guide will compare the expected outcomes of this compound treatment in wild-type versus FP receptor knockout models and provide detailed experimental protocols for key validation assays. As a point of comparison, we will reference studies on AL-8810, another selective FP receptor antagonist, which has been validated using similar models[5][6][7][8].
Comparative Efficacy Data: Wild-Type vs. Knockout Models
The fundamental principle of using a knockout model for target validation is that a drug's effect should be absent in an animal lacking its specific target. The following table summarizes the expected comparative data from in vivo studies designed to validate the mechanism of action of this compound.
| Parameter | Experimental Model | Expected Outcome with this compound Treatment | Rationale for On-Target Effect |
| Intraocular Pressure (IOP) | Wild-Type Mice | No significant change or potential slight increase | FP receptor agonists lower IOP; an antagonist would block the effect of endogenous PGF2α, potentially leading to a slight increase or no change. |
| FP Receptor Knockout Mice | No significant change | The absence of the FP receptor means this compound has no target to bind to, hence no effect on IOP. | |
| Inflammatory Response (e.g., in a traumatic brain injury model) | Wild-Type Mice | Reduction in inflammatory markers (e.g., gliosis, microglial activation) | PGF2α/FP signaling is pro-inflammatory; blocking this pathway should reduce inflammation. This has been observed with the FP antagonist AL-8810[5]. |
| FP Receptor Knockout Mice | No significant difference compared to vehicle-treated knockout mice | The inflammatory response in these mice is already altered due to the absence of the FP receptor. This compound should have no additional effect. | |
| Neurological Deficit (e.g., in a stroke model) | Wild-Type Mice | Improvement in neurological scores | The PGF2α FP receptor has been shown to enhance cerebral ischemic and excitotoxic brain injury[9]. Antagonism is expected to be protective. |
| FP Receptor Knockout Mice | No significant improvement compared to vehicle-treated knockout mice | The genetic deletion of the FP receptor is already protective, and this compound should not confer additional benefit. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation studies. Below are protocols for key experiments.
FP Receptor Binding Assay
This in vitro assay confirms the direct interaction between this compound and the FP receptor.
Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.
Materials:
-
HEK293T cells transiently or stably expressing the human FP receptor.
-
Radiolabeled PGF2α (e.g., [3H]PGF2α).
-
This compound and a known FP receptor agonist (e.g., PGF2α) and antagonist (e.g., AL-8810).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293T cells expressing the FP receptor.
-
In a 96-well plate, add a fixed concentration of [3H]PGF2α and varying concentrations of unlabeled this compound (or other competitors).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled PGF2α) from total binding.
-
Determine the Ki of this compound using competitive binding analysis software.
In Vivo Intraocular Pressure (IOP) Measurement in Mice
This in vivo assay assesses the physiological effect of this compound on a key FP receptor-mediated function.
Objective: To compare the effect of this compound on IOP in wild-type and FP receptor knockout mice.
Materials:
-
Wild-type and FP receptor knockout mice.
-
This compound formulated for topical or systemic administration.
-
Vehicle control.
-
Anesthetics (e.g., ketamine/xylazine cocktail).
-
A rebound tonometer (e.g., TonoLab) or a microneedle system for IOP measurement[10][11][12][13].
Procedure:
-
Acclimatize mice to the handling and measurement procedures to minimize stress-induced IOP fluctuations.
-
Anesthetize the mice according to an approved protocol.
-
Measure baseline IOP in both eyes of each mouse.
-
Administer this compound or vehicle to one eye (topical) or systemically. The contralateral eye can serve as a control.
-
At predetermined time points after administration, re-measure IOP in both eyes.
-
Compare the changes in IOP between wild-type and FP receptor knockout mice treated with this compound and vehicle.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is essential for a clear understanding of the validation strategy.
Caption: PGF2α/FP Receptor Signaling Pathway.
Caption: Experimental Workflow for Knockout Model Validation.
By employing these methodologies and comparative analyses, researchers can robustly validate that the mechanism of action of this compound is indeed mediated through the FP receptor, thereby providing a solid foundation for its further development as a therapeutic agent. The absence of an effect in knockout models serves as the most compelling evidence for target specificity.
References
- 1. This compound|CAS 1245699-47-1|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 5. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PGF2α FP Receptor Contributes to Brain Damage Following Transient Focal Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Method for the noninvasive measurement of intraocular pressure in mice. | Semantic Scholar [semanticscholar.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Noninvasive Intraocular Pressure Measurements in Mice by Pneumotonometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of FP Receptor Antagonism: A Comparative Guide to CAY10509 and its Alternatives
For researchers, scientists, and drug development professionals investigating the prostaglandin F receptor (FP receptor), the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of CAY10509, a potent FP receptor antagonist, with its alternatives. In the absence of direct multi-laboratory studies on this compound's reproducibility, this document focuses on providing the critical information and detailed methodologies necessary to empower researchers to conduct their own robust and reproducible experiments.
This compound is a prostaglandin F2α (PGF2α) analog that acts as a potent inhibitor of the FP receptor, with a reported IC50 of approximately 30 nM.[1][2][3] The FP receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, making it a significant target for therapeutic intervention. Understanding the factors that can influence the reproducibility of experiments with compounds like this compound is essential for the reliable interpretation of research findings.
Comparative Analysis of FP Receptor Antagonists
To aid in the selection of the most appropriate research tools, the following table summarizes the key characteristics of this compound and a prominent alternative, AL-8810.
| Feature | This compound | AL-8810 |
| Mechanism of Action | PGF2α analog, FP receptor inhibitor[1][2][3] | Fluorinated PGF2α analog, competitive FP receptor antagonist[4][5] |
| Reported IC50 / Potency | ~30 nM[1][2][3] | Sub-micromolar in vitro potency[4][5] |
| Selectivity | Information not readily available in search results. | ≥2 log unit selectivity against most other prostanoid receptors[4][5] |
| Key Applications in Research | Studying physiological regulatory mechanisms related to prostaglandins.[1][3] | Delineating the role of FP receptors in various biological processes, including ocular hypertension, pain, and endometriosis.[4] |
Understanding the FP Receptor Signaling Pathway
The FP receptor primarily couples to Gq proteins. Upon agonist binding, this initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including the activation of the MAPK/ERK pathway.
Experimental Protocols for Assessing FP Receptor Antagonism
The lack of direct reproducibility data for this compound underscores the importance of meticulous and standardized experimental design. Below is a detailed protocol for a common in vitro assay to measure the potency of an FP receptor antagonist.
Objective: To determine the IC50 value of an FP receptor antagonist (e.g., this compound) by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line endogenously expressing the FP receptor or a cell line recombinantly overexpressing the human FP receptor (e.g., HEK293 or CHO cells).
-
FP Receptor Agonist: Prostaglandin F2α (PGF2α) or a stable analog like fluprostenol.
-
FP Receptor Antagonist: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate media and conditions.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer.
-
Remove cell culture media and add the loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of the FP receptor antagonist (this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the antagonist in assay buffer to create a range of concentrations.
-
Prepare a stock solution of the FP receptor agonist (PGF2α) and dilute it to a concentration that elicits a submaximal response (EC80) in the assay buffer.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of the antagonist to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Measurement of Calcium Mobilization:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline reading.
-
Inject the agonist solution into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Key Sources of Experimental Variability
The reproducibility of in vitro assays, particularly for GPCRs, can be influenced by several factors:
-
Cell-based Factors: The choice of cell line, passage number, and receptor expression levels can significantly impact results.[6]
-
Assay Conditions: Variations in incubation times, temperature, and buffer composition can affect compound activity.
-
Reagent Quality: The purity and stability of the agonist, antagonist, and other reagents are critical.
-
Data Analysis: The method used to calculate IC50 values can introduce variability.[7][8] It is crucial to use consistent and appropriate data analysis methods.
Workflow for Assessing Antagonist Performance and Reproducibility
To ensure the generation of reliable and reproducible data, a structured workflow is recommended.
By adhering to standardized protocols, carefully considering potential sources of variability, and systematically assessing reproducibility, researchers can generate high-quality, reliable data on the effects of this compound and other FP receptor modulators. This approach will ultimately contribute to a more robust understanding of FP receptor biology and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|CAS 1245699-47-1|DC Chemicals [dcchemicals.com]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Negative Controls in Prostaglandin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of prostaglandin research, the accuracy and validity of experimental findings hinge on the meticulous use of controls. This guide provides a comprehensive comparison of appropriate negative controls in studies involving prostaglandin F2α (PGF2α) analogs, with a specific focus on clarifying the role of CAY10509. While sometimes misconstrued, this compound is a potent prostaglandin F (FP) receptor agonist and, therefore, unsuitable as a negative control. Understanding the distinction and selecting the correct negative controls are paramount for robust and reproducible results.
This compound: A Potent Agonist, Not a Negative Control
This compound is a synthetic analog of PGF2α.[1] It is characterized as a potent and selective agonist for the prostaglandin F receptor (FP receptor), with a reported IC50 of approximately 30 nM for binding to the recombinant human FP receptor.[1] Its function is to mimic the action of the endogenous ligand, PGF2α, and activate the FP receptor, initiating a downstream signaling cascade. Therefore, its use in an experiment will elicit a biological response in cells or tissues expressing the FP receptor, making it fundamentally inappropriate for use as a negative control.
The Cornerstone of Rigorous Research: Appropriate Negative Controls
A negative control is an essential component of any experiment, designed to demonstrate that the observed effects are due to the experimental variable (e.g., the prostaglandin analog being tested) and not other factors. In prostaglandin research, there are two primary types of negative controls that should be employed:
-
Vehicle Control: The vehicle is the solvent or medium used to dissolve the experimental compound (e.g., DMSO, ethanol, or a buffer solution). The vehicle control group is treated with the vehicle alone, at the same concentration used in the experimental groups. This is crucial to ensure that the vehicle itself does not have any biological effects that could be mistaken for an effect of the compound under investigation.[2]
-
Specific Receptor Antagonist: To confirm that the biological effects of a prostaglandin analog are mediated by a specific receptor, a selective antagonist for that receptor can be used. In the context of PGF2α and its analogs, a selective FP receptor antagonist, such as AL-8810 , can be used.[3][4] If the antagonist blocks the effects of the agonist, it provides strong evidence that the observed activity is receptor-specific.
Comparative Analysis: this compound vs. Appropriate Negative Controls
The following table summarizes the key characteristics and expected outcomes when using this compound, a vehicle control, and a specific FP receptor antagonist in a typical cell-based assay measuring a downstream effect of FP receptor activation (e.g., intracellular calcium mobilization or ERK phosphorylation).
| Compound | Type | Mechanism of Action | Expected Outcome in an FP Receptor Assay |
| This compound | FP Receptor Agonist | Binds to and activates the FP receptor, mimicking the action of PGF2α.[1] | Active: Will induce a biological response (e.g., increase in intracellular calcium). |
| Vehicle (e.g., DMSO) | Negative Control | Solvent for the test compound; should be biologically inert at the concentration used. | Inactive: Should not produce a significant biological response compared to untreated cells. |
| AL-8810 | Selective FP Receptor Antagonist | Binds to the FP receptor but does not activate it, thereby blocking the binding and action of agonists.[3][4] | Inactive (when used alone): Should not produce a significant biological response. Inhibitory (when co-administered with an agonist): Will block the biological response induced by an FP receptor agonist like PGF2α or this compound. |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a common method to assess the activation of Gq-coupled receptors like the FP receptor.
Methodology:
-
Cell Culture: Culture cells endogenously expressing the FP receptor (e.g., A7r5 rat thoracic aorta smooth muscle cells) or cells transiently or stably transfected with the FP receptor in a suitable medium.[3]
-
Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Compound Addition:
-
Agonist (this compound): Add varying concentrations of this compound to the wells.
-
Vehicle Control: Add the vehicle (e.g., DMSO at a final concentration of ≤0.1%) to control wells.
-
Antagonist Control (AL-8810): To test for specificity, pre-incubate a set of wells with AL-8810 for 15-30 minutes before adding the agonist (this compound or PGF2α).
-
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK signaling pathway, which is often downstream of FP receptor activation.
Methodology:
-
Cell Culture and Treatment: Culture cells as described above. Starve the cells in a serum-free medium for several hours before treatment. Treat the cells with the test compounds (this compound, vehicle, or AL-8810 pre-incubation followed by agonist) for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizing the Pathways and Workflows
References
- 1. caymanchem.com [caymanchem.com]
- 2. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CAY10509: A Comparative Guide to FP Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CAY10509 with established FP receptor agonists, namely latanoprost, travoprost, and bimatoprost. The data presented is intended to assist researchers in evaluating the potential of this compound as a pharmacological tool or therapeutic candidate.
Quantitative Comparison of FP Receptor Agonists
The following tables summarize the binding affinity and functional potency of this compound and other known FP receptor agonists. The data is compiled from in-vitro studies on recombinant human FP receptors. For the prostaglandin analogues latanoprost, travoprost, and bimatoprost, which are often administered as prodrugs, the data corresponds to their biologically active free acid forms.
| Compound | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| This compound | ~30 (IC₅₀)[1][2][3] | Not Reported |
| Latanoprost Acid | 98[4] | 32-124[4] |
| Travoprost Acid | 35 ± 5[4] | 1.4 - 3.6[4] |
| Bimatoprost Acid | 83[4][5] | 2.8 - 3.8[4][5] |
Table 1: Comparative Binding Affinity and Functional Potency at the Human FP Receptor. This table provides a side-by-side comparison of the reported binding affinities (Ki or IC50) and functional potencies (EC50) of this compound and the active forms of latanoprost, travoprost, and bimatoprost.
FP Receptor Signaling Pathway
Activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the various physiological effects associated with FP receptor activation.[6][7][8]
Caption: FP Receptor Gq Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize FP receptor agonists.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.
Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the human FP receptor in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF₂α) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate the FP receptor and induce an increase in intracellular calcium concentration, providing a measure of its potency (EC₅₀) and efficacy.
Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Steps:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human FP receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a buffer solution. This dye will increase its fluorescence intensity upon binding to free calcium.
-
Compound Addition: Add varying concentrations of the test agonist (e.g., this compound) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence microplate reader. The addition of an agonist that activates the FP receptor will trigger a rapid increase in intracellular calcium, leading to a transient increase in fluorescence.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve. The concentration of the agonist that produces 50% of the maximal response is the EC₅₀ value, which is a measure of the agonist's potency.
References
- 1. This compound|CAS 1245699-47-1|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CAY10509: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for CAY10509, a prostaglandin F2α analog, emphasizing safety and adherence to regulatory standards.
This compound is supplied as a solution in ethyl acetate.[1][2] Therefore, the disposal procedure must account for the hazards associated with this solvent. Ethyl acetate is a flammable liquid and should be handled with appropriate care.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety information. While a specific SDS for this compound is not publicly available, the primary hazard for disposal considerations stems from the ethyl acetate solvent.
Personal Protective Equipment (PPE): When handling this compound in its ethyl acetate solution, always wear appropriate PPE, including:
-
Safety glasses or goggles: To protect the eyes from splashes.
-
Chemical-resistant gloves: To prevent skin contact.
-
Laboratory coat: To protect clothing and skin.
Ventilation: Always handle the solution in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of ethyl acetate vapors.
Disposal Procedures
The proper disposal of this compound involves adherence to institutional and regulatory guidelines for hazardous waste. Under no circumstances should the solution be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Designate a specific, properly labeled hazardous waste container for the this compound ethyl acetate solution and any contaminated materials (e.g., pipette tips, wipes).
-
The container must be made of a material compatible with ethyl acetate and should have a secure, tight-fitting lid.
-
The label should clearly indicate "Hazardous Waste," "Ethyl Acetate," and "this compound."
-
-
Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react dangerously.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area away from sources of ignition, such as open flames, hot plates, and direct sunlight.
-
Ensure the storage area is compliant with all local regulations for flammable liquid storage.
-
-
Institutional Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will provide specific instructions on preparing the container for transport and final disposal.
-
Quantitative Data Summary
For laboratory reference, the following table summarizes key properties of the solvent, ethyl acetate.
| Property | Value |
| Solvent | Ethyl Acetate |
| CAS Number | 141-78-6 |
| Boiling Point | 77.1 °C (170.8 °F) |
| Flash Point | -4 °C (25 °F) |
| Flammability | Highly Flammable |
| Primary Hazard | Flammable liquid, eye and respiratory irritant |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations. For any uncertainties, always contact your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
